Isogosferol
Description
Structure
3D Structure
Properties
IUPAC Name |
9-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,12,17H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUPRHIHXSAWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967926 | |
| Record name | 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53319-52-1 | |
| Record name | Isogospherol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053319521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isogosferol's Mechanism of Action in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, has demonstrated significant anti-inflammatory properties in murine macrophages.[1][2][3] This technical guide provides an in-depth analysis of its mechanism of action, focusing on its effects on key pro-inflammatory mediators and signaling pathways. Experimental evidence indicates that this compound effectively suppresses the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2][3] Furthermore, this compound attenuates the release of the pro-inflammatory cytokine interleukin-1 beta (IL-1β).[1][2][3] The underlying mechanism of these anti-inflammatory effects involves the inhibition of the nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK)1/2 signaling pathways.[1] This document consolidates the available quantitative data, details the experimental protocols used for these findings, and provides visual representations of the molecular pathways and experimental workflows.
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and damaged cells.[1] Macrophages are pivotal players in the inflammatory response, and their activation leads to the production of various pro-inflammatory mediators, including nitric oxide, prostaglandins (B1171923), and cytokines like IL-1β.[1][4][5] While essential for host defense, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases.[6]
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering inflammatory signaling cascades.[7][8] Key pathways activated by LPS include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the transcriptional regulation of pro-inflammatory genes.[7][9][10]
This compound is a furanocoumarin derived from Citrus junos seeds, a plant used in traditional medicine for various inflammatory conditions.[1][2][3] Recent studies have identified this compound as a potent anti-inflammatory agent, and this guide aims to elucidate its molecular mechanism of action in macrophages.[1][2][3]
Core Mechanism of Action in Macrophages
This compound exerts its anti-inflammatory effects by targeting key molecules and signaling pathways in LPS-stimulated macrophages.
Inhibition of Pro-Inflammatory Mediators
This compound has been shown to significantly reduce the production of several key inflammatory mediators:
-
Nitric Oxide (NO): this compound potently attenuates the production of NO in LPS-induced RAW 264.7 cells.[1][2][3]
-
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): The synthesis of NO and prostaglandins is catalyzed by iNOS and COX-2, respectively. This compound inhibits the expression of both iNOS and COX-2 proteins in LPS-stimulated macrophages.[1][2][3]
-
Interleukin-1 beta (IL-1β): IL-1β is a central pro-inflammatory cytokine. This compound effectively suppresses the release of IL-1β from activated macrophages.[1][2][3]
Modulation of Key Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its ability to interfere with critical signaling cascades initiated by LPS.
-
NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammatory gene expression.[1] this compound has been observed to reduce the levels of phosphorylated NF-κB (pNF-κB), indicating an inhibition of this pathway.[1]
-
MAPK Pathway: The MAPK family, including extracellular signal-regulated kinases (ERK)1/2, plays a crucial role in cell signaling related to inflammation.[1] this compound has been shown to reduce the phosphorylation of ERK1/2, thereby inhibiting this signaling cascade.[1][2][3]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (% of LPS control) |
| Control | - | Not specified |
| LPS (1 µg/mL) | - | 100% |
| LPS + this compound | 50 | Significantly reduced |
| LPS + this compound | 100 | Significantly reduced |
| LPS + this compound | 200 | Significantly reduced |
Data extracted from studies on LPS-stimulated RAW 264.7 cells.[1]
Table 2: Effect of this compound on IL-1β Release
| Treatment | Concentration (µM) | IL-1β Release (pg/mL) |
| Control | - | ~0 |
| LPS (1 µg/mL) | - | ~35 |
| LPS + this compound | 50 | ~25 |
| LPS + this compound | 100 | ~18 |
| LPS + this compound | 200 | ~10 |
Data are approximate values based on graphical representation in the cited study and measured by ELISA.[1]
Table 3: Effect of this compound on Protein Expression and Phosphorylation
| Target Protein | This compound Concentration (µM) | Effect on Protein Level |
| iNOS | 25 - 200 | Dose-dependent decrease |
| COX-2 | 25 - 200 | Dose-dependent decrease |
| p-ERK1/2 | Not specified | Reduced |
| p-NF-κB | Not specified | Reduced |
Effects were determined by Western blot analysis in LPS-stimulated RAW 264.7 cells.[1]
Detailed Experimental Protocols
The following methodologies were employed in the key studies investigating the mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 was used.
-
Culture Conditions: Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: Cells were pre-treated with various concentrations of this compound (25, 50, 100, 200 µM) for 1 hour.
-
Inflammatory Stimulus: Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 16 hours.
Nitric Oxide (NO) Assay
-
Principle: The production of NO was indirectly measured by quantifying the amount of nitrite (B80452), a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Procedure:
-
After cell treatment, 100 µL of the culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture was incubated at room temperature for 10 minutes.
-
The absorbance was measured at 540 nm using a microplate reader.
-
A standard curve was generated using sodium nitrite to determine the nitrite concentration.
-
Western Blot Analysis
-
Objective: To determine the protein expression levels of iNOS, COX-2, phosphorylated ERK1/2, and phosphorylated NF-κB.
-
Procedure:
-
Cells were lysed, and total protein was extracted.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane was incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-ERK1/2, ERK1/2, p-NF-κB, and β-actin (as a loading control).
-
After washing with TBST, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration of IL-1β in the cell culture supernatant.
-
Procedure:
-
The levels of IL-1β in the culture media were measured using a commercially available mouse IL-1β ELISA kit.
-
The assay was performed according to the manufacturer's instructions.
-
The absorbance was measured, and the concentration of IL-1β was determined by comparison with a standard curve.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits LPS-induced inflammation by blocking the NF-κB and ERK1/2 signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects in macrophages.
Conclusion
This compound demonstrates potent anti-inflammatory activity in macrophages by inhibiting the production of key inflammatory mediators such as NO, iNOS, COX-2, and IL-1β.[1][2][3] Its mechanism of action is centered on the suppression of the NF-κB and ERK1/2 signaling pathways, which are critical for the inflammatory response.[1] These findings highlight this compound as a promising therapeutic candidate for the development of novel treatments for inflammatory diseases. Further in vivo studies are warranted to validate these findings and to assess the therapeutic potential of this compound in preclinical models of inflammation.
References
- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resokaempferol-mediated anti-inflammatory effects on activated macrophages via the inhibition of JAK2/STAT3, NF-κB and JNK/p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogosferol from Citrus junos Seeds: A Technical Guide to Isolation and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of isogosferol, a furanocoumarin with significant anti-inflammatory properties, from the seeds of Citrus junos (yuzu). The methodologies outlined are based on published bioactivity-guided fractionation studies and are intended to serve as a detailed protocol for researchers in natural product chemistry, pharmacology, and drug development. This document also summarizes the quantitative data associated with the anti-inflammatory effects of this compound and visualizes the key experimental workflows and biological signaling pathways.
Introduction to this compound and Citrus junos
Citrus junos, commonly known as yuzu, is a citrus fruit native to East Asia and is utilized in traditional medicine for various ailments, including coughs, dyspepsia, and inflammatory disorders.[1][2] The seeds of the yuzu fruit, often considered a byproduct of juice production, are a rich source of bioactive compounds, including flavonoids, limonoids, and coumarins.[1][3][4][5] Among these, this compound, a furanocoumarin, has been identified as a potent anti-inflammatory agent.[1][2][6] This guide details the systematic approach to isolate this compound and characterize its biological activity.
Experimental Protocols: Isolation of this compound
The isolation of this compound from Citrus junos seeds is achieved through a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a detailed description of the methodology derived from bioactivity-guided fractionation studies.[1]
Plant Material Preparation and Initial Extraction
-
Sourcing and Preparation : Citrus junos seeds are pulverized to increase the surface area for extraction.[1]
-
Defatting : The pulverized seed material undergoes supercritical fluid extraction (SFE) to remove oils. The operational parameters for SFE are a pressure of 280 bar and a temperature of 40°C.[1] The resulting defatted seed shells are then used for the extraction of this compound.
-
Methanolic Extraction : The defatted seed shells are extracted three times with 100% methanol (B129727) for 2 hours each time, utilizing sonication to enhance extraction efficiency. The combined methanolic extracts are then filtered and dried to yield the crude methanol extract.[1]
Bioactivity-Guided Fractionation
The crude methanol extract is subjected to sequential solvent partitioning to separate compounds based on their polarity. The anti-inflammatory activity, determined by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophage cells, guides the selection of fractions for further purification.[1]
-
Solvent Partitioning : The dried methanol extract is suspended in distilled water and sequentially partitioned with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol.[1]
-
Activity Assessment : The resulting n-hexane, EtOAc, n-butanol, and aqueous fractions are tested for their ability to inhibit NO production. The EtOAc fraction has been shown to exhibit the most significant inhibitory effect and is therefore selected for further isolation work.[1]
Chromatographic Purification of this compound
The bioactive EtOAc fraction is further purified using a series of chromatographic techniques to isolate this compound.
-
Column Chromatography : The EtOAc fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., a mixture of n-hexane and EtOAc).
-
Further Purification : Fractions from the initial column chromatography that show high activity are pooled and may require further purification steps, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to yield pure this compound.[1] Nine coumarins, including this compound, have been successfully isolated using this approach.[1][2]
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory properties of this compound and the crude extracts/fractions from Citrus junos seeds have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Cells by Citrus junos Seed Extracts and Fractions [1][7]
| Extract/Fraction | Concentration (µg/mL) | % Inhibition of NO Production |
| C. junos Seed Shells Extract (CSS) | 250 | 60.5% (p < 0.001) |
| n-Hexane Fraction | 250 | Concentration-dependent downregulation |
| Ethyl Acetate (EtOAc) Fraction | 250 | Concentration-dependent downregulation |
Table 2: Anti-Inflammatory Activity of this compound in LPS-Induced RAW 264.7 Cells [1][2]
| Parameter | Effect of this compound |
| NO Production Attenuation | 75.7% |
| iNOS Expression | Inhibited |
| COX-2 Expression | Inhibited |
| IL-1β Release | Attenuated |
| ERK1/2 Phosphorylation | Suppressed |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Isolation
The following diagram illustrates the bioactivity-guided fractionation process for isolating this compound from Citrus junos seeds.
Signaling Pathway of this compound's Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response in macrophages. The diagram below depicts the proposed mechanism of action.
Conclusion
This technical guide provides a detailed protocol for the isolation of this compound from Citrus junos seeds using bioactivity-guided fractionation. The quantitative data presented highlights the potent anti-inflammatory activity of this compound, which is mediated through the inhibition of key inflammatory markers such as iNOS, COX-2, and IL-1β, via the suppression of the ERK1/2 signaling pathway.[1][2] This information is valuable for researchers and drug development professionals interested in natural product-based therapeutics for inflammatory diseases. Further research into the pharmacokinetics and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellbone.com [cellbone.com]
- 4. The functional evaluation of waste yuzu (Citrus junos) seeds. | Semantic Scholar [semanticscholar.org]
- 5. The functional evaluation of waste yuzu (Citrus junos) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Bioactivity of Furanocoumarins from Yuzu (Citrus junos)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuzu (Citrus junos), a citrus fruit of East Asian origin, is a rich source of various bioactive compounds, including furanocoumarins. These secondary metabolites, characterized by a furan (B31954) ring fused to a coumarin (B35378) backbone, have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the bioactivity of furanocoumarins found in Yuzu, with a focus on their quantitative effects, underlying mechanisms of action, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Furanocoumarins Identified in Yuzu
Several furanocoumarins have been identified in various parts of the Yuzu fruit, including the peel, pulp, and seeds. Notable among these are:
-
(-)-Heraclenol
-
(-)-Byak-angelicin
-
(+)-Oxypeucedanin hydrate (B1144303)
-
Isogosferol
The concentration and composition of these furanocoumarins can vary depending on the specific cultivar, geographical origin, and the part of the fruit analyzed.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of furanocoumarins isolated from Yuzu and other sources.
Table 1: Anti-inflammatory Activity of Yuzu Furanocoumarins
| Furanocoumarin | Assay | Cell Line | Target | IC₅₀ Value | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | iNOS | 148 µM | [1][2] |
Table 2: Anti-proliferative Activity of Furanocoumarins
| Furanocoumarin | Cell Line | Activity | EC₅₀/IC₅₀ Value | Reference |
| (+)-Oxypeucedanin hydrate | MK-1 (human gastric cancer) | Anti-proliferative | 47.2 µg/mL | [3] |
| HeLa (human cervical cancer) | Anti-proliferative | 80.3 µg/mL | [3] | |
| B16/F10 (murine melanoma) | Anti-proliferative | 42 µg/mL | [3] | |
| L5178Y (murine lymphoma) | Anti-proliferative | 41.96 µM (sensitive), 60.58 µM (multidrug-resistant) | [3] |
Table 3: Cytochrome P450 3A4 (CYP3A4) Inhibitory Activity
| Product | Activity | Relative Potency | Reference |
| Yuzu slice | CYP3A4 Inhibition | Very weak (1/8-1/20 of 100% grapefruit juice) | [4][5] |
Note: Specific IC₅₀ values for individual furanocoumarins from Yuzu are not well-documented in the currently available literature. The data for (+)-Oxypeucedanin hydrate is from a non-Yuzu source but is included for its relevance.
Signaling Pathways and Mechanisms of Action
Furanocoumarins from Yuzu and other citrus species exert their biological effects by modulating various cellular signaling pathways.
Anti-inflammatory Pathway: NF-κB and MAPK Signaling
This compound, a furanocoumarin isolated from Citrus junos seed shells, has been shown to attenuate inflammatory responses by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][6][7] This effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][7] Furthermore, this compound reduces the phosphorylation of extracellular signal-regulated kinases (ERK)1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway, and suppresses the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1]
Figure 1: Simplified diagram of NF-κB and MAPK signaling inhibition by this compound.
Melanogenesis Regulation: PKA/CREB Pathway
While not directly attributed to a specific furanocoumarin, extracts from Yuzu have been shown to influence melanogenesis. The PKA/CREB signaling pathway is a key regulator of melanin (B1238610) synthesis. Activation of this pathway leads to the phosphorylation of the cAMP response element-binding protein (CREB), which in turn upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). Some citrus compounds have been found to modulate this pathway.[8][9][10] Further research is needed to elucidate the specific effects of Yuzu furanocoumarins on this pathway.
Figure 2: The PKA/CREB signaling pathway in melanogenesis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
WST-8 Cell Proliferation Assay
This colorimetric assay is used to determine cell viability and proliferation.
Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of culture medium. Include wells with medium only as a blank control.
-
Compound Treatment: Add various concentrations of the test furanocoumarin to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
WST-8 Addition: Add 10 µL of WST-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration.
Figure 3: Experimental workflow for the WST-8 cell proliferation assay.
CYP3A4 Inhibition Assay (Human Liver Microsomes)
This assay determines the inhibitory potential of compounds on the activity of the major drug-metabolizing enzyme, CYP3A4.
Principle: The metabolism of a specific CYP3A4 substrate (e.g., testosterone (B1683101) or midazolam) by human liver microsomes is measured in the presence and absence of the test compound. Inhibition is quantified by the decrease in metabolite formation.
Protocol:
-
Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-generating system, and buffer in a 96-well plate.
-
Inhibitor Addition: Add various concentrations of the test furanocoumarin or a known inhibitor (e.g., ketoconazole) to the wells. Include a vehicle control.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Add the CYP3A4 substrate to initiate the reaction.
-
Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold stop solution (e.g., acetonitrile).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for metabolite formation using LC-MS/MS.
-
Calculation: Determine the percent inhibition and calculate the IC₅₀ value.
References
- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. [Furanocoumarins contents and cytochrome P450 3A (CYP3A) inhibitory activities of various processed fruit peel products: outflow of 6',7'-Dihydroxybergamottin during processing treatment of peel] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Methylcoumarin Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Isogosferol: An In-Depth Technical Guide to its Anti-inflammatory Effects In Vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, has demonstrated significant anti-inflammatory properties in preclinical in vitro studies. This technical guide provides a comprehensive overview of the experimental evidence for this compound's anti-inflammatory effects, detailing the methodologies of key experiments and elucidating its mechanism of action through relevant signaling pathways. All quantitative data from the cited studies are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of this compound for inflammatory diseases.
Introduction
Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide range of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Natural products represent a rich source of bioactive compounds with therapeutic potential. This compound, a furanocoumarin, has been identified as a promising anti-inflammatory agent. This guide summarizes the in vitro evidence of its anti-inflammatory activity, focusing on its effects on key inflammatory mediators and signaling pathways in a well-established cellular model of inflammation.
Quantitative Summary of Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The following tables summarize the key findings.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production Inhibition (%) |
| This compound | 50 | Significant Inhibition |
| This compound | 100 | More Potent Inhibition |
| This compound | 200 | Most Potent Inhibition |
Data presented is a qualitative summary based on the described potent attenuation of nitric oxide production. Specific percentage inhibition values were not provided in the source material.
Table 2: Effect of this compound on Pro-inflammatory Protein Expression
| Target Protein | This compound Concentration (µM) | Outcome |
| iNOS | 50, 100, 200 | Inhibition of expression |
| COX-2 | 50, 100, 200 | Inhibition of expression |
| pERK1/2 | Not specified | Reduction in phosphorylation |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Release
| Cytokine | This compound Concentration (µM) | Outcome |
| IL-1β | 50, 100, 200 | Greatly reduced protein levels |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments conducted to evaluate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells were pre-treated with this compound (50, 100, and 200 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for a specified duration depending on the assay.
Cell Viability Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
RAW 264.7 cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound for a specified time.
-
MTT solution was added to each well and incubated.
-
The formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Nitric Oxide (NO) Production Assay
-
Method: Griess assay.
-
Procedure:
-
RAW 264.7 cells were seeded in 96-well plates and treated as described in 3.1.
-
After incubation, the cell culture supernatant was collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) was added to the supernatant.
-
The mixture was incubated at room temperature to allow for color development.
-
The absorbance at 540 nm was measured using a microplate reader. The concentration of nitrite, a stable product of NO, is proportional to the absorbance.
-
Western Blot Analysis
-
Target Proteins: Inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated extracellular signal-regulated kinase (pERK1/2).
-
Procedure:
-
RAW 264.7 cells were seeded in 6-well plates and treated as described in 3.1.
-
Cells were lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was incubated with primary antibodies specific for iNOS, COX-2, pERK1/2, and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Target Cytokine: Interleukin-1 beta (IL-1β).
-
Procedure:
-
RAW 264.7 cells were seeded and treated as described in 3.1, with LPS stimulation for 16 hours.
-
The cell culture supernatant was collected.
-
The concentration of IL-1β in the supernatant was measured using a commercial ELISA kit according to the manufacturer's instructions. This typically involves the following steps:
-
Addition of the supernatant to a 96-well plate pre-coated with an anti-IL-1β capture antibody.
-
Incubation, followed by washing.
-
Addition of a biotinylated detection antibody.
-
Incubation, followed by washing.
-
Addition of a streptavidin-HRP conjugate.
-
Incubation, followed by washing.
-
Addition of a substrate solution (e.g., TMB) to produce a colorimetric reaction.
-
Stopping the reaction with a stop solution.
-
Measurement of the absorbance at 450 nm.
-
-
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism identified is the inhibition of the MAPK/ERK pathway.
Experimental Workflow
The general workflow for investigating the anti-inflammatory effects of this compound in vitro is depicted below.
LPS-Induced Inflammatory Signaling
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This results in the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.
This compound's Point of Intervention
The available data indicates that this compound inhibits the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.[1][2][3] By reducing ERK1/2 activation, this compound can suppress the downstream activation of transcription factors and the subsequent expression of inflammatory mediators.
Conclusion
The in vitro evidence strongly suggests that this compound is a potent inhibitor of the inflammatory response in macrophages. It effectively reduces the production of key inflammatory mediators, including nitric oxide and the pro-inflammatory cytokine IL-1β, by downregulating the expression of iNOS and COX-2.[1][2] The mechanism of action appears to be, at least in part, through the suppression of the MAPK/ERK signaling pathway. These findings highlight this compound as a promising candidate for further investigation and development as a novel therapeutic agent for the treatment of inflammatory diseases. Further studies are warranted to explore its effects on other inflammatory pathways and to evaluate its efficacy and safety in in vivo models.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
An In-depth Technical Guide to Isogosferol: Discovery, Natural Sources, and Bioactivity
This technical guide provides a comprehensive overview of the furanocoumarin isogosferol, focusing on its discovery, natural origins, and biological activities. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the experimental protocols for its isolation and presents quantitative data and relevant signaling pathways.
Discovery and Natural Sources
This compound is a furanocoumarin that has been identified in at least two species within the Rutaceae family. Its discovery and isolation have been primarily documented in studies investigating the phytochemical composition and therapeutic potential of these plants.
The principal natural sources of this compound identified to date are:
-
Citrus junos Tanaka : this compound was isolated from the seed shells of this plant, commonly known as yuzu.[1][2][3] A 2019 study focusing on the anti-inflammatory properties of C. junos led to the isolation of this compound through bioactivity-guided fractionation.[1][2] This plant is widely distributed in Asia, particularly in Korea, Japan, and China, and is used in traditional medicine to treat a variety of ailments.[2][3]
-
Murraya koenigii : Commonly known as the curry leaf tree, the seeds of this plant have also been reported to contain this compound along with other minor furocoumarins.[4][5] Murraya species are found in Asia, Australia, and the Pacific Islands and have a history of use in traditional medicine for treating conditions like fever and pain.[4]
Bioactivity-Guided Isolation from Citrus junos Seed Shells
A key study successfully isolated this compound by targeting fractions with significant anti-inflammatory activity.[1][2] The workflow for this bioactivity-guided fractionation is outlined below.
Experimental Protocols
The following protocol details the bioactivity-guided fractionation used to isolate this compound[1]:
-
Preparation : Pulverized C. junos Tanaka seeds (7717.2 g) were used to obtain seed shells.
-
Oil Removal : The essential oil was removed from the seed shells via Supercritical Fluid Extraction (SFE) at 40°C and 280 bar.
-
Methanol Extraction : The remaining material was extracted three times with 100% methanol for 2 hours each using sonication. The solution was then filtered and dried to yield the methanol extract (886.1 g).
-
Solvent Partitioning : The methanol extract was suspended in distilled water and sequentially partitioned with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol. This process yielded 171.4 g of n-hexane fraction, 13.0 g of EtOAc fraction, 20.9 g of n-butanol fraction, and 318.8 g of water residue.
-
Bioactivity Screening : The EtOAc fraction demonstrated the most significant inhibitory effect on nitric oxide (NO) production in RAW 264.7 cells and was selected for further isolation.
-
Sub-fractionation : The EtOAc fraction was further separated into seven subfractions (EA1-EA7). Subfractions EA1-4 showed the highest NO inhibition (95.5%, 93.1%, 89.9%, and 75.7%, respectively) without cytotoxicity.
-
Purification : Phytochemicals from the active subfractions (EA1-4) were isolated using a reverse-phase multi-gradient high-performance liquid chromatography (HPLC) system, leading to the purification of this compound.
The anti-inflammatory effects of this compound were evaluated using murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[1]
-
Cell Culture : RAW 264.7 cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Nitric Oxide (NO) Assay : Cells were pre-treated with various concentrations of this compound for 1 hour before being stimulated with LPS (1 µg/mL) for 16 hours. The amount of nitrite (B80452) in the cell culture supernatant was measured using the Griess reagent to determine NO production.
-
Western Blot Analysis : To determine the expression levels of inflammatory proteins, cells were treated with this compound (25, 50, 100, and 200 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 16 hours. Cell lysates were then subjected to SDS-PAGE, and proteins were transferred to a PVDF membrane. The membranes were probed with primary antibodies against iNOS, COX-2, and β-actin, followed by secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
The biological activity of this compound has been quantified in several studies. The tables below summarize the key findings.
Table 1: Inhibitory Activity of this compound on NO Production
| Compound | IC₅₀ (µM) on NO Production | NO Production Inhibition (%) |
| This compound (ISO) | 148 | 75.7 |
Data sourced from a study on coumarins isolated from C. junos seed shells.[1]
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment | Concentration (µM) | Relative iNOS Expression | Relative COX-2 Expression |
| Control | - | Undetectable | Undetectable |
| LPS (1 µg/mL) | - | 1.00 | 1.00 |
| LPS + ISO | 25 | ~0.80 | ~0.90 |
| LPS + ISO | 50 | ~0.65 | ~0.75 |
| LPS + ISO | 100 | ~0.40 | ~0.55 |
| LPS + ISO | 200 | ~0.15 | ~0.30 |
Relative density was calculated as the ratio of each protein level compared to β-actin. Values are estimated from graphical data presented in the source publication.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, this compound has been shown to suppress the production of pro-inflammatory mediators like NO and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of their synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
Furthermore, this compound was found to reduce the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and nuclear factor-kappa B (NF-κB).[1] This action leads to the downregulation of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β).[1][2] The proposed signaling pathway is illustrated below.
This guide consolidates the current knowledge on this compound, highlighting its potential as a therapeutic agent for inflammatory diseases. The detailed protocols and quantitative data provide a solid foundation for future research and development in this area.
References
- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation [mdpi.com]
- 4. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacological Profile of Isogosferol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, has emerged as a compound of interest due to its significant anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound. It details its mechanism of action, summarizes key quantitative data from in vitro studies, and outlines detailed experimental protocols. While in vivo data for this compound is not yet available, this guide also presents predicted pharmacokinetic and toxicity profiles based on chemoinformatic analyses and proposes relevant in vivo experimental designs based on its established in vitro activity. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
This compound is a furanocoumarin that has been identified and isolated from Citrus junos, a plant used in traditional medicine for various ailments.[1][2][3][4] Recent scientific investigation has focused on elucidating the pharmacological activities of its constituents, leading to the discovery of this compound's potent anti-inflammatory effects.[1][2][3][4] This guide synthesizes the available scientific data to provide a detailed pharmacological profile of this promising natural compound.
Pharmacodynamics: Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages have demonstrated that this compound:
-
Inhibits Nitric Oxide (NO) Production: this compound significantly attenuates the production of nitric oxide, a key inflammatory mediator.[1][2][3][4]
-
Downregulates Pro-inflammatory Enzymes: It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes crucial for the inflammatory response.[1][2][3][4]
-
Reduces Pro-inflammatory Cytokine Release: this compound decreases the release of interleukin-1 beta (IL-1β), a central mediator of inflammation.[1][2][3][4]
-
Modulates MAPK Signaling: The compound reduces the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in inflammation.[1]
The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogosferol: A Technical Guide to its Inhibitory Role in Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the furanocoumarin isogosferol and its significant role in the inhibition of nitric oxide (NO) production. This compound, isolated from the seed shells of Citrus junos, has demonstrated potent anti-inflammatory activities by modulating key signaling pathways involved in the inflammatory response. This document outlines the quantitative effects of this compound on inflammatory mediators, details the experimental protocols for assessing its activity, and provides visual representations of the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Quantitative Data on the Inhibitory Effects of this compound
This compound has been shown to dose-dependently inhibit the production of nitric oxide and the expression of key pro-inflammatory enzymes in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The following tables summarize the quantitative data from these studies.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| This compound Concentration (µM) | NO Production (% of LPS-stimulated control) |
| 0 (LPS only) | 100% |
| 25 | Significantly Reduced |
| 50 | Significantly Reduced |
| 100 | Significantly Reduced |
| 200 | Significantly Reduced (75.7% inhibition)[1] |
Table 2: Effect of this compound on the Protein Expression of iNOS and COX-2 in LPS-Stimulated RAW 264.7 Cells
| This compound Concentration (µM) | iNOS Protein Expression (relative to β-actin) | COX-2 Protein Expression (relative to β-actin) |
| 0 (LPS only) | High | High |
| 25 | Reduced | Reduced |
| 50 | Reduced | Reduced |
| 100 | Significantly Reduced | Significantly Reduced |
| 200 | Significantly Reduced | Significantly Reduced |
Table 3: Effect of this compound on the Phosphorylation of ERK1/2 in LPS-Stimulated RAW 264.7 Cells
| This compound Concentration (µM) | p-ERK1/2 Protein Expression (relative to β-actin) |
| 0 (LPS only) | High |
| 25 | Reduced |
| 50 | Reduced |
| 100 | Significantly Reduced |
| 200 | Significantly Reduced |
Table 4: Effect of this compound on NF-κB Activation in LPS-Stimulated RAW 264.7 Cells
| This compound Concentration (µM) | NF-κB p65 Protein Expression (relative to β-actin) |
| 0 (LPS only) | High |
| 25 | Reduced |
| 50 | Reduced |
| 100 | Significantly Reduced |
| 200 | Significantly Reduced |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: RAW 264.7 cells are seeded in appropriate culture plates (e.g., 96-well plates for NO assay, 6-well plates for Western blot). After reaching approximately 80% confluency, the cells are pre-treated with various concentrations of this compound (25, 50, 100, and 200 µM) for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours for NO assay, or as indicated for Western blot analysis).
Nitric Oxide (NO) Assay
The production of nitric oxide is quantified by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
After the treatment period, 100 µL of the cell culture supernatant is collected from each well of a 96-well plate.
-
The supernatant is mixed with an equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Western Blot Analysis
Western blotting is employed to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated extracellular signal-regulated kinase 1/2 (p-ERK1/2), and nuclear factor-kappa B (NF-κB) p65 subunit.
-
Procedure:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on gels of an appropriate percentage (e.g., 10%).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with specific primary antibodies against iNOS, COX-2, p-ERK1/2, ERK1/2, NF-κB p65, and β-actin (as a loading control) at the manufacturer's recommended dilutions.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ), and the relative protein expression is normalized to the β-actin loading control.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's action and the general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in inhibiting NO production.
Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.
Conclusion
This compound demonstrates significant potential as a natural anti-inflammatory agent. Its ability to inhibit nitric oxide production is attributed to the downregulation of iNOS and COX-2 expression, which is mediated through the suppression of the MAPK (ERK1/2) and NF-κB signaling pathways. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound in the management of inflammatory conditions.
References
Isogosferol: A Review of Preclinical Data and Guide to Preliminary Toxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preclinical data on Isogosferol. It is important to note that, as of this writing, dedicated public studies on the acute, sub-acute, and genotoxic potential of this compound are limited. This guide, therefore, also serves to outline the standard methodologies for preliminary toxicity studies that would be essential for the further development of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is a furanocoumarin that has been isolated from the seed shells of Citrus junos.[1][2][3] Traditionally, parts of Citrus junos have been used in Asian medicine to treat a variety of ailments, including inflammatory disorders.[2][3] Preclinical research has focused on the anti-inflammatory properties of this compound, identifying its potential as a therapeutic candidate for inflammatory diseases.
Known Biological Activity: Anti-Inflammatory Effects
The primary documented biological activity of this compound is its anti-inflammatory effect. In in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, this compound has been shown to modulate key inflammatory pathways.
Inhibition of Inflammatory Mediators
This compound has been demonstrated to potently attenuate the production of nitric oxide (NO), a key inflammatory mediator. This inhibition is achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at the protein level.
Modulation of Signaling Pathways
The anti-inflammatory effects of this compound are linked to its ability to interfere with intracellular signaling cascades. Specifically, this compound has been found to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). ERK1/2 are members of the mitogen-activated protein kinase (MAPK) family and play a crucial role in regulating the expression of pro-inflammatory cytokines. Furthermore, this compound has been shown to attenuate the release of interleukin-1 beta (IL-1β), a central mediator of the inflammatory response.
Framework for Preliminary Toxicity Assessment
To progress this compound towards clinical application, a thorough toxicological evaluation is necessary. The following sections outline the standard preliminary toxicity studies that would need to be conducted.
Acute Oral Toxicity
Objective: To determine the short-term adverse effects of a single high dose of this compound and to estimate its median lethal dose (LD50).
Experimental Protocol (General Guideline based on OECD 423):
-
Animal Model: Typically, a rodent model such as Wistar albino rats or Swiss albino mice is used. Both male and female animals are included.
-
Dosing: A single dose of this compound is administered orally via gavage. The study often follows a stepwise procedure with doses such as 125, 500, and 2000 mg/kg body weight. A limit test at a high dose (e.g., 2000 or 5000 mg/kg) can also be performed.
-
Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in behavior, appearance, and body weight. Mortality is recorded.
-
Endpoint: The LD50 value is calculated. At the end of the observation period, surviving animals are euthanized, and gross necropsy is performed on all animals.
Sub-Acute Toxicity
Objective: To evaluate the adverse effects of repeated oral administration of this compound over a period of 28 days.
Experimental Protocol (General Guideline based on OECD 407):
-
Animal Model: Wistar albino rats are commonly used.
-
Dosing: The substance is administered daily via oral gavage for 28 days. Doses are selected based on the acute toxicity data and typically include a control group and at least three dose levels (low, medium, and high).
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight: Measured weekly.
-
Food and Water Consumption: Monitored.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study to analyze parameters such as red and white blood cell counts, hemoglobin, platelets, and markers of liver and kidney function (e.g., ALT, AST, creatinine, urea).
-
-
Pathology: At the end of the 28-day period, animals are euthanized. A comprehensive gross necropsy is performed, and major organs (e.g., liver, kidneys, spleen, heart) are weighed. Histopathological examination of these organs is conducted to identify any microscopic changes.
Genotoxicity
Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage. A standard battery of in vitro and in vivo tests is recommended.
3.3.1. Bacterial Reverse Mutation Test (Ames Test)
Experimental Protocol (General Guideline based on OECD 471):
-
Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Methodology: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver). The S9 mix simulates mammalian metabolism.
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates a mutagenic potential.
3.3.2. In Vivo Micronucleus Test
Experimental Protocol (General Guideline based on OECD 474):
-
Animal Model: Typically mice or rats.
-
Dosing: Animals are administered this compound, usually via oral gavage, at several dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing.
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes (or normochromatic erythrocytes in peripheral blood) is determined by microscopic analysis. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. A significant increase in the frequency of micronucleated cells indicates that the substance may be clastogenic (causing chromosomal breakage) or aneugenic (causing whole chromosome loss).
Conclusion
This compound demonstrates promising anti-inflammatory activity through the modulation of the ERK1/2 signaling pathway. However, for its continued development as a therapeutic agent, a comprehensive toxicological profile is essential. The acute, sub-acute, and genotoxicity studies outlined in this guide represent the minimum preliminary safety evaluation required. The data from these studies will be critical in determining the No-Observed-Adverse-Effect Level (NOAEL) and in making informed decisions about the potential for first-in-human clinical trials. Future research should prioritize these toxicological assessments to ensure the safety of this promising natural compound.
References
- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation [mdpi.com]
Isogosferol: A Technical Guide on its Attenuation of Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, and its significant effects on the release of pro-inflammatory cytokines. The data and methodologies presented herein are compiled from peer-reviewed research, offering a comprehensive resource for those investigating novel anti-inflammatory agents.
Core Findings: this compound's Impact on Cytokine Release
This compound has demonstrated potent anti-inflammatory properties by significantly inhibiting the release of key pro-inflammatory cytokines.[1][2][3] The primary focus of existing research has been on its effects in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7), a standard model for studying inflammatory responses.
Quantitative Data Summary
This compound's inhibitory effect on the release of Interleukin-1 beta (IL-1β), a central mediator of inflammation, is dose-dependent. The following table summarizes the quantitative findings from in vitro studies.
| Cell Line | Stimulant | This compound (ISO) Concentration | Cytokine | % Inhibition of Release (relative to LPS control) | Statistical Significance (p-value) |
| RAW 264.7 | LPS (1 µg/mL) | 50 µM | IL-1β | Significant Reduction | p < 0.01 |
| RAW 264.7 | LPS (1 µg/mL) | 100 µM | IL-1β | Greater Reduction than 50 µM | p < 0.001 |
| RAW 264.7 | LPS (1 µg/mL) | 200 µM | IL-1β | Most Potent Reduction | p < 0.001 |
Data compiled from studies on LPS-stimulated RAW 264.7 cells where IL-1β levels were measured by ELISA.[1]
Mechanistic Insights: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by modulating key signaling pathways integral to the inflammatory response.[1] Specifically, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), a component of the Mitogen-Activated Protein Kinase (MAPK) pathway.
The NF-κB transcription factor is a critical regulator of genes encoding pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. By reducing the production of NF-κB, this compound effectively downregulates the expression of these inflammatory mediators.
Similarly, the MAPK pathway plays a crucial role in cell signaling pathways involved in inflammation. This compound's ability to suppress the phosphorylation of ERK1/2 further contributes to its anti-inflammatory profile.
Signaling Pathway Diagram
Caption: this compound's inhibition of NF-κB and MAPK (ERK1/2) signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound's effects on cytokine release.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
Media Supplementation: The medium is supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
The cells are pre-treated with varying concentrations of this compound (e.g., 25, 50, 100, and 200 µM) for 1 hour.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 16 hours for cytokine release assays).
-
Cytokine Measurement by ELISA
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Kit: An Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., mouse IL-1β) is used.
-
Procedure: The assay is performed according to the manufacturer's instructions. This typically involves:
-
Adding the collected supernatant to wells pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind.
-
Washing the wells to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
-
Quantification: The absorbance is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a suitable assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., NF-κB p65, phospho-ERK1/2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The relative density of the protein bands is quantified using image analysis software and normalized to the loading control.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's anti-inflammatory effects.
References
- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation [mdpi.com]
Methodological & Application
Application Notes & Protocols: Isogosferol Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogosferol is a furanocoumarin that has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its anti-inflammatory effects.[1][2][3] This document provides a comprehensive protocol for the extraction and purification of this compound, primarily based on methodologies established for its isolation from Citrus junos (Yuzu) seed shells. Additionally, its role in key signaling pathways is illustrated to provide context for its biological activity. This compound has also been identified as a minor furanocoumarin in the seeds of Murraya koenigii.[4][5]
Overview of Extraction and Purification Workflow
The isolation of this compound is achieved through a multi-step process involving initial extraction from the plant material, followed by solvent partitioning and a series of chromatographic separations. This bioactivity-guided fractionation approach ensures the progressive enrichment and final purification of the target compound.
Caption: Experimental workflow for this compound extraction and purification.
Experimental Protocols
The following protocols are detailed for the extraction and purification of this compound from Citrus junos seeds.
Plant Material Preparation
-
Source Material : Citrus junos seeds.
-
Initial Processing : Pulverize the dried seeds to increase the surface area for extraction.
-
Defatting : Remove the oil from the pulverized seeds. Supercritical Fluid Extraction (SFE) is an effective method for this step. This yields oil-free seed shells.
Extraction
-
Solvent : Use 100% methanol.
-
Procedure :
-
Submerge the oil-free seed shells in 100% methanol.
-
Perform the extraction three times for 2 hours each using sonication to enhance extraction efficiency.
-
Filter the extracted solution after each cycle to separate the solvent from the plant material.
-
Combine the filtrates and dry them, for example, using a rotary evaporator, to obtain the crude methanol extract.
-
Solvent Partitioning
-
Initial Step : Suspend the dried crude methanol extract in distilled water.
-
Sequential Partitioning : Perform a liquid-liquid extraction in a separatory funnel using solvents of increasing polarity:
-
n-hexane : To remove non-polar compounds.
-
Ethyl Acetate (EtOAc) : This fraction has been shown to contain the highest concentration of this compound and exhibits significant bioactivity.
-
n-butanol : To separate more polar compounds.
-
-
Collection : Collect each solvent fraction and the final aqueous residue separately and dry them.
Chromatographic Purification
-
Column Chromatography :
-
Stationary Phase : Silica gel.
-
Mobile Phase : A gradient solvent system starting with a non-polar mixture and gradually increasing polarity. A common starting point is an n-hexane:EtOAc ratio of 5:1, progressing towards 100% methanol.
-
Fractionation : Load the dried EtOAc fraction onto the silica gel column and elute with the mobile phase gradient. Collect the eluate in multiple sub-fractions.
-
-
Bioactivity-Guided Fraction Selection : Screen the collected sub-fractions for the desired biological activity (e.g., anti-inflammatory effects by measuring nitric oxide inhibition in LPS-stimulated RAW 246.7 cells).
-
Further Purification : Subject the most active sub-fractions to further purification steps. This may involve repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.
Data Presentation: Extraction Yields
The following table summarizes the quantitative data from a representative extraction of this compound from Citrus junos seeds.
| Extraction Step | Starting Material | Solvent/Method | Yield (g) |
| Initial Material | Pulverized C. junos seeds | - | 7717.2 |
| Methanol Extraction | Oil-free seed shells | 100% Methanol | 886.1 |
| n-hexane Partition | Crude Methanol Extract | n-hexane | 171.4 |
| Ethyl Acetate Partition | Aqueous Residue | Ethyl Acetate (EtOAc) | 13.0 |
| n-butanol Partition | Aqueous Residue | n-butanol | 20.9 |
| Final Aqueous Residue | Aqueous Residue | - | 318.8 |
Data derived from Song et al., 2019.
Biological Activity and Signaling Pathway
This compound has demonstrated potent anti-inflammatory activity. It functions by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, this compound has been shown to reduce the phosphorylation of extracellular-regulated kinases (ERK)1/2 and attenuate the release of the pro-inflammatory cytokine interleukin-1 beta (IL-1β).
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
Isogosferol: Application Notes and Protocols for Investigating Anti-Inflammatory Effects in LPS-Stimulated RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, has demonstrated notable anti-inflammatory properties. In the context of cellular immunology, the murine macrophage cell line RAW 264.7 provides a robust and widely used model for studying inflammation. Stimulation of these cells with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response. This response is characterized by the production and release of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as interleukin-1β (IL-1β). This compound has been shown to effectively mitigate this LPS-induced inflammation.[1]
The underlying mechanism of this compound's anti-inflammatory activity involves the modulation of key signaling pathways. Specifically, it has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Furthermore, this compound attenuates the inflammatory cascade by reducing the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Evidence also suggests its influence on the Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammatory gene expression. These application notes provide a comprehensive guide, including detailed protocols and data presentation formats, for researchers investigating the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 cells.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 cells. This structured format allows for a clear comparison of its inhibitory activities.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| This compound Concentration (µM) | Nitrite Concentration (µM) (mean ± SD) | % Inhibition of NO Production |
| Control (No LPS) | 0.6 ± 0.1 | - |
| LPS (1 µg/mL) | 16.5 ± 0.2 | 0% |
| LPS + this compound (100 µM) | Not specified in search results | Significant inhibition observed[1] |
| LPS + this compound (200 µM) | Not specified in search results | More potent inhibition than 100 µM[1] |
Note: The primary research article indicates a dose-dependent inhibition of NO production by this compound, but does not provide specific mean values for each concentration in the abstract or figures.[1]
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment | Relative Density of iNOS/β-actin (mean ± SD) | % Inhibition of iNOS Expression | Relative Density of COX-2/β-actin (mean ± SD) | % Inhibition of COX-2 Expression |
| Control | Undetectable | - | Undetectable | - |
| LPS (1 µg/mL) | ~1.0 (Normalized) | 0% | ~1.0 (Normalized) | 0% |
| LPS + this compound (25 µM) | Significant reduction observed[1] | Data not provided | Significant reduction observed[1] | Data not provided |
| LPS + this compound (50 µM) | Further reduction observed[1] | Data not provided | Further reduction observed[1] | Data not provided |
| LPS + this compound (100 µM) | Strong reduction observed[1] | Data not provided | Strong reduction observed[1] | Data not provided |
| LPS + this compound (200 µM) | Most potent reduction observed[1] | Data not provided | Most potent reduction observed[1] | Data not provided |
Note: The provided search results confirm a dose-dependent inhibition of iNOS and COX-2 protein expression by this compound, with graphical data showing a clear trend. However, the exact numerical values for mean relative density and percentage inhibition at each concentration are not explicitly stated in the text.[1]
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | IL-1β Concentration (pg/mL) (mean ± SD) | % Inhibition of IL-1β | TNF-α Concentration (pg/mL) (mean ± SD) | % Inhibition of TNF-α | IL-6 Concentration (pg/mL) (mean ± SD) | % Inhibition of IL-6 |
| Control | Baseline | - | Baseline | - | Baseline | - |
| LPS (1 µg/mL) | Markedly Increased | 0% | Markedly Increased | 0% | Markedly Increased | 0% |
| LPS + this compound | Attenuated release observed[1] | Data not provided | Data not available | Data not available | Data not available | Data not available |
Note: The primary study on this compound confirms the attenuation of IL-1β release.[1] Quantitative data for the effects of this compound on TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells were not available in the provided search results.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's mechanism of action in LPS-stimulated macrophages.
References
Application Note: Quantification of Isogosferol using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isogosferol, a furanocoumarin found in plants such as Citrus junos, has demonstrated significant anti-inflammatory properties.[1][2] Its potential as a therapeutic agent necessitates accurate and reliable analytical methods for its quantification in various matrices, including plant extracts and biological samples. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Chemical Information
| Parameter | Value |
| IUPAC Name | 9-(2,3-dihydroxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one |
| Molecular Formula | C16H16O6 |
| Molecular Weight | 304.29 g/mol |
| CAS Number | 63825-54-7 |
Part 1: Quantification of this compound by HPLC-UV
This section outlines a method for the quantification of this compound using HPLC with UV detection, a widely accessible and robust technique for the analysis of furanocoumarins.
Experimental Protocol
1. Sample Preparation (from Citrus junos seeds)
-
Drying and Grinding: Dry the Citrus junos seed shells at 40-50°C for 48 hours and grind them into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered seed shells.
-
Add 100 mL of methanol (B129727) to the powder.
-
Perform sonication for 1 hour at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C.
-
Re-dissolve the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.
-
2. HPLC Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Calibration Curve
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL. Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.
Data Presentation
Table 1: HPLC Gradient Elution Program
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
Table 2: HPLC Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Part 2: Quantification of this compound by LC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the preferred method.
Experimental Protocol
1. Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., Warfarin).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Instrument: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Data Presentation
Table 3: LC-MS/MS Gradient Elution Program
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 4: MRM Transitions for this compound and Internal Standard (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 305.1 | 203.1 | 20 |
| This compound (Quantifier) | 305.1 | 175.1 | 25 |
| Warfarin (IS) | 309.1 | 163.1 | 22 |
Table 5: LC-MS/MS Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Part 3: Signaling Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.[1][2] Specifically, it inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Furthermore, this compound has been observed to reduce the phosphorylation of extracellular-regulated kinases (ERK)1/2.[1][2]
Caption: this compound's inhibitory effect on the ERK signaling pathway.
References
Application Notes and Protocols for In Vivo Administration of Isogosferol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, has demonstrated significant anti-inflammatory properties in preclinical in vitro studies.[1][2][3] Research on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells has shown that this compound potently inhibits the production of key inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][3] Mechanistic studies have revealed that this compound's anti-inflammatory action is mediated, at least in part, through the suppression of the phosphorylation of extracellular signal-regulated kinases (pERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Furthermore, this compound has been shown to attenuate the release of the pro-inflammatory cytokine interleukin-1 beta (IL-1β).
These findings suggest that this compound holds promise as a therapeutic candidate for inflammatory diseases. To advance the preclinical development of this compound, it is essential to evaluate its efficacy and safety in living organisms. These application notes provide detailed protocols for the in vivo experimental design of this compound administration, focusing on acute toxicity assessment and evaluation of its anti-inflammatory activity in established murine models.
Data Presentation
Table 1: Acute Oral Toxicity Study (OECD 423) Dosing and Observation Summary
| Step | Starting Dose (mg/kg) | Number of Animals | Dosing and Observation | Outcome Criteria for Next Step |
| 1 | 300 | 3 (Females) | Single oral gavage dose. Observe for 14 days. | - If 0-1 animal dies, proceed to Step 2 with 2000 mg/kg. - If 2-3 animals die, re-dose at 300 mg/kg to confirm. |
| 2 | 2000 | 3 (Females) | Single oral gavage dose. Observe for 14 days. | - If 0-1 animal dies, toxicity is low. - If 2-3 animals die, re-dose at 2000 mg/kg to confirm. |
| Confirmation | As per outcome | 3 (Females) | Single oral gavage dose. Observe for 14 days. | Used to confirm the GHS classification based on mortality. |
Table 2: Carrageenan-Induced Paw Edema Study Groups and Dosing Regimen
| Group | Treatment | Dose (mg/kg, p.o.) | Number of Animals | Pre-treatment Time |
| 1 | Vehicle Control | - | 8-10 | 1 hour before carrageenan |
| 2 | This compound (Low Dose) | 25 | 8-10 | 1 hour before carrageenan |
| 3 | This compound (Mid Dose) | 50 | 8-10 | 1 hour before carrageenan |
| 4 | This compound (High Dose) | 100 | 8-10 | 1 hour before carrageenan |
| 5 | Positive Control (Indomethacin) | 10 | 8-10 | 1 hour before carrageenan |
Table 3: LPS-Induced Systemic Inflammation Study Groups and Dosing Regimen
| Group | Treatment | Dose (mg/kg, p.o.) | Number of Animals | Pre-treatment Time |
| 1 | Saline Control | - | 8-10 | 1 hour before saline injection |
| 2 | LPS + Vehicle | - | 8-10 | 1 hour before LPS injection |
| 3 | LPS + this compound (Low Dose) | 25 | 8-10 | 1 hour before LPS injection |
| 4 | LPS + this compound (Mid Dose) | 50 | 8-10 | 1 hour before LPS injection |
| 5 | LPS + this compound (High Dose) | 100 | 8-10 | 1 hour before LPS injection |
| 6 | LPS + Dexamethasone | 1 | 8-10 | 1 hour before LPS injection |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (OECD Guideline 423)
3.1.1 Objective: To determine the acute oral toxicity of this compound and to identify the appropriate dose range for subsequent efficacy studies.
3.1.2 Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water)
-
Female Sprague-Dawley rats (8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
3.1.3 Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 5 days before the experiment.
-
Fasting: Fast animals overnight (with access to water) before dosing.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. As this compound is a furanocoumarin, it is likely hydrophobic; a vehicle such as corn oil or an aqueous suspension with CMC and a small amount of Tween 80 is recommended.
-
Dosing (Step 1): Administer a single oral dose of 300 mg/kg of this compound to 3 female rats.
-
Observation: Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days for any signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality.
-
Body Weight: Record the body weight of each animal before dosing and then weekly.
-
Subsequent Steps: Based on the outcome of the first step (see Table 1), proceed to the next dosing step (e.g., 2000 mg/kg) or a confirmation step with another 3 animals.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol 2: Carrageenan-Induced Paw Edema Model
3.2.1 Objective: To evaluate the anti-inflammatory efficacy of this compound in a model of acute localized inflammation.
3.2.2 Materials:
-
This compound
-
Vehicle (as determined from solubility and toxicity studies)
-
Indomethacin (positive control)
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Male Wistar rats or Swiss albino mice (180-220 g or 20-25 g, respectively)
-
Plethysmometer or digital calipers
-
Syringes and needles
3.2.3 Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals for at least 5 days and randomly assign them to the groups outlined in Table 2.
-
Fasting: Fast animals for 12 hours before the experiment with free access to water.
-
Drug Administration: Administer the vehicle, this compound (25, 50, 100 mg/kg), or Indomethacin (10 mg/kg) orally (p.o.) by gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Tissue Collection (Optional): At the end of the experiment (e.g., 5 hours), euthanize the animals, and the paw tissue can be collected for further analysis (e.g., Western blot for iNOS and COX-2).
Protocol 3: LPS-Induced Systemic Inflammation Model
3.3.1 Objective: To assess the effect of this compound on systemic inflammation and the production of pro-inflammatory cytokines.
3.3.2 Materials:
-
This compound
-
Vehicle
-
Dexamethasone (positive control)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Male C57BL/6 mice (8-12 weeks old)
-
ELISA kits for TNF-α and IL-1β
-
Equipment for blood collection and processing
3.3.3 Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals and randomly assign them to the groups described in Table 3.
-
Drug Administration: Orally administer the vehicle, this compound (25, 50, 100 mg/kg), or Dexamethasone (1 mg/kg) 1 hour before the inflammatory challenge.
-
Inflammation Induction: Inject LPS (e.g., 1 mg/kg) intraperitoneally (i.p.). The control group receives a sterile saline injection.
-
Blood Collection: At a predetermined time point post-LPS injection (e.g., 2 or 4 hours), collect blood via cardiac puncture under anesthesia.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store serum at -80°C until analysis.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-1β in the serum samples using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS + Vehicle group.
Mandatory Visualizations
This compound's Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Experimental Workflow for LPS-Induced Systemic Inflammation Model
Caption: Workflow for the in vivo LPS-induced systemic inflammation assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isogosferol Attenuates Inflammatory Signaling Pathways by Inhibiting pERK1/2 and pNF-κB Activation
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Western blotting to investigate the inhibitory effects of Isogosferol on the phosphorylation of ERK1/2 and the activation of NF-κB in a cellular model of inflammation.
Introduction
This compound, a furanocoumarin isolated from the seed shells of Citrus junos, has demonstrated potent anti-inflammatory properties.[1][2][3] It has been shown to attenuate the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2] Crucially, this compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the inhibition of extracellular signal-regulated kinase (ERK) 1/2 phosphorylation and the reduction of nuclear factor-kappa B (NF-κB) activation.[1] This application note outlines a comprehensive Western blot protocol to quantify the effects of this compound on pERK1/2 and pNF-κB levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Signaling Pathway and this compound's Mechanism of Action
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of both the MAPK/ERK and NF-κB pathways. The activation of these pathways is central to the transcriptional upregulation of pro-inflammatory genes. This compound is hypothesized to interfere with this cascade, leading to a reduction in the inflammatory response.
Caption: this compound's inhibitory effect on the LPS-induced inflammatory pathway.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment analyzing the effect of this compound on pERK1/2 and pNF-κB p65 levels in LPS-stimulated RAW 264.7 macrophages. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the vehicle-treated control.
| Target Protein | Treatment (1h) | LPS (1µg/mL, 1h) | Fold Change (Normalized Intensity) | Standard Deviation |
| pERK1/2 | Vehicle | - | 1.00 | ± 0.09 |
| Vehicle | + | 3.50 | ± 0.25 | |
| This compound (25 µM) | + | 2.80 | ± 0.18 | |
| This compound (50 µM) | + | 1.95 | ± 0.15 | |
| This compound (100 µM) | + | 1.10 | ± 0.11 | |
| Total ERK1/2 | Vehicle | - | 1.00 | ± 0.06 |
| Vehicle | + | 1.02 | ± 0.08 | |
| This compound (100 µM) | + | 0.98 | ± 0.07 | |
| pNF-κB p65 | Vehicle | - | 1.00 | ± 0.12 |
| Vehicle | + | 4.20 | ± 0.31 | |
| This compound (25 µM) | + | 3.30 | ± 0.24 | |
| This compound (50 µM) | + | 2.15 | ± 0.19 | |
| This compound (100 µM) | + | 1.25 | ± 0.14 | |
| Total NF-κB p65 | Vehicle | - | 1.00 | ± 0.05 |
| Vehicle | + | 0.99 | ± 0.07 | |
| This compound (100 µM) | + | 1.01 | ± 0.06 |
Experimental Protocol
This protocol is optimized for the analysis of pERK1/2 and pNF-κB in RAW 264.7 macrophages treated with this compound.
Materials and Reagents
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS), ice-cold
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
4-20% Precast Polyacrylamide Gels
-
Tris-Glycine-SDS Running Buffer
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (5% BSA or non-fat dry milk in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-NF-κB p65
-
Mouse anti-β-actin or Rabbit anti-GAPDH
-
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibodies
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
Caption: Workflow for Western blot analysis of this compound's effects.
Step-by-Step Method
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) or vehicle (DMSO) for 1 hour.[1]
-
Stimulate the cells with 1 µg/mL of LPS for 1 hour.[1] Include an untreated control group.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new tubes and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Protein Transfer:
-
Normalize protein concentrations for all samples. Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples into a 4-20% precast polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended over non-fat milk.[4]
-
Incubate the membrane with the primary antibody (e.g., anti-pERK1/2, anti-pNF-κB p65) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[5][6] Recommended starting dilution is 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total and Loading Controls):
-
After imaging for the phospho-protein, the membrane can be stripped to probe for the total protein and a loading control.
-
Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.
-
Wash extensively with TBST and re-block for 1 hour.
-
Repeat the immunoblotting process (steps 4.2 - 4.7) for the total protein antibody (e.g., anti-ERK1/2) and then for the loading control antibody (e.g., anti-β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein band to the corresponding total protein band.
-
Further normalize this ratio to the loading control to account for any variations in protein loading.
-
Express the results as a fold change relative to the control group.
-
Conclusion
This protocol provides a robust framework for assessing the inhibitory potential of this compound on the ERK1/2 and NF-κB signaling pathways. By following these detailed steps, researchers can obtain reliable and quantifiable data on the molecular mechanisms underlying the anti-inflammatory effects of this compound, facilitating its evaluation as a potential therapeutic agent.
References
- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: ELISA Assay for IL-1β Measurement in Isogosferol Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, has demonstrated significant anti-inflammatory properties.[1][2][3] It has been shown to attenuate the production of pro-inflammatory mediators, including Interleukin-1β (IL-1β), a key cytokine implicated in a wide range of inflammatory diseases.[1][2] These application notes provide a comprehensive guide to utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of IL-1β in cell culture supernatants following treatment with this compound. The provided protocols and data will enable researchers to effectively assess the anti-inflammatory potential of this compound and similar compounds.
The primary mechanism by which this compound is understood to exert its anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, this compound has been shown to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). These pathways are critical for the transcriptional activation of pro-inflammatory genes, including IL1B.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of this compound on IL-1β production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Treatment Group | This compound Concentration (µM) | IL-1β Concentration (pg/mL) | Percent Inhibition (%) |
| Control | 0 | Not Quantified | - |
| LPS (1 µg/mL) | 0 | ~35 (Normalized to 100%) | 0% |
| LPS + this compound | 50 | ~25 | ~28.6% |
| LPS + this compound | 100 | ~18 | ~48.6% |
| LPS + this compound | 200 | ~10 | ~71.4% |
Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes. For precise quantification, researchers should generate their own standard curves and perform independent experiments.
Signaling Pathways
The anti-inflammatory activity of this compound is primarily attributed to its ability to suppress key signaling pathways that lead to the production of pro-inflammatory cytokines like IL-1β.
Caption: this compound inhibits LPS-induced IL-1β production by suppressing the MAPK (ERK1/2) and NF-κB signaling pathways, which reduces the transcription of the IL1B gene.
Experimental Protocols
This section details the methodologies for cell culture, treatment, and subsequent measurement of IL-1β using a sandwich ELISA.
Cell Culture and Treatment
This protocol is designed for RAW 264.7 murine macrophage cells.
-
Cell Line: RAW 264.7 macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 16-24 hours to induce an inflammatory response. Include appropriate vehicle controls.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for IL-1β analysis. Supernatants can be stored at -80°C if not used immediately.
-
Caption: A streamlined workflow for assessing the effect of this compound on IL-1β production in macrophage cell culture.
IL-1β ELISA Protocol (Sandwich ELISA)
This is a generalized protocol and should be adapted based on the specific instructions of the commercial ELISA kit being used.
-
Principle: A sandwich ELISA utilizes a capture antibody coated onto a 96-well plate to bind the target protein (IL-1β) from the sample. A second, biotinylated detection antibody then binds to a different epitope on the captured IL-1β. Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate is added, and the color development is proportional to the amount of IL-1β present.
-
Materials:
-
IL-1β ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or 10% FBS in PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
-
-
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate 2-3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature (RT).
-
Sample and Standard Incubation: Wash the plate 2-3 times. Prepare serial dilutions of the IL-1β standard. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at RT.
-
Detection Antibody Incubation: Wash the plate 3-4 times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at RT.
-
Streptavidin-HRP Incubation: Wash the plate 3-4 times. Add 100 µL of diluted streptavidin-HRP conjugate to each well. Incubate for 30 minutes at RT in the dark.
-
Substrate Development: Wash the plate 5-7 times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at RT in the dark, or until a color gradient is visible in the standards.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis
-
Subtract the average zero standard optical density (OD) from all other OD readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the IL-1β concentration of the samples from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
-
Calculate the percent inhibition of IL-1β production for each this compound concentration relative to the LPS-only treated group.
Conclusion
The ELISA assay is a robust and sensitive method for quantifying the inhibitory effects of this compound on IL-1β production in in vitro models of inflammation. The provided protocols and data serve as a valuable resource for researchers investigating the anti-inflammatory properties of this compound and other novel compounds, facilitating further drug discovery and development in the field of inflammation research.
References
Application Notes and Protocols for Cell Viability Assays in Isogosferol Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogosferol, a furanocoumarin isolated from sources such as Citrus junos seed shells, has demonstrated notable anti-inflammatory properties.[1] Scientific investigations have revealed its capacity to attenuate inflammatory responses in vitro by inhibiting key inflammatory mediators. Specifically, this compound has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[1] Furthermore, its mechanism of action involves the modulation of critical signaling pathways, including the inhibition of the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a component of the mitogen-activated protein kinase (MAPK) pathway.[1]
When evaluating the biological activity of compounds like this compound, it is imperative to first assess their impact on cell viability. Cell viability assays are crucial for determining the concentration range at which a compound exhibits its desired biological effects without inducing cytotoxicity. This ensures that the observed effects are a direct result of the compound's specific activity rather than a consequence of cell death. These application notes provide detailed protocols for commonly employed cell viability assays suitable for this compound experiments, with a focus on the MTT assay, which has been successfully used in this compound research.[1] Additionally, protocols for alternative assays such as XTT, WST-1, and CellTiter-Glo are provided to offer a broader range of tools for comprehensive analysis.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from cell viability assays.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages using MTT Assay
| This compound Concentration (µM) | Absorbance (OD at 570 nm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 25 | 1.22 ± 0.07 | 97.6 ± 5.6 |
| 50 | 1.19 ± 0.09 | 95.2 ± 7.2 |
| 100 | 1.15 ± 0.06 | 92.0 ± 4.8 |
| 200 | 1.10 ± 0.08 | 88.0 ± 6.4 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Table 2: Comparison of Different Cell Viability Assays for this compound Experiments
| Assay | Principle | Detection Method | Advantages | Considerations |
| MTT | Reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. | Colorimetric (Absorbance at ~570 nm) | Cost-effective, well-established. | Requires a solubilization step for the formazan crystals. |
| XTT | Reduction of XTT to a water-soluble formazan product by metabolically active cells. | Colorimetric (Absorbance at ~450 nm) | No solubilization step required, faster than MTT. | Reagent stability can be a concern. |
| WST-1 | Cleavage of the tetrazolium salt WST-1 to a soluble formazan by cellular dehydrogenases. | Colorimetric (Absorbance at ~440 nm) | High sensitivity, broad linear range. | Can be more expensive than MTT. |
| CellTiter-Glo | Measures ATP levels, an indicator of metabolically active cells, using a luciferase-based reaction. | Luminescent | High sensitivity, rapid, suitable for HTS. | Requires a luminometer, enzyme activity can be affected by compound interference. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted for assessing the cytotoxicity of this compound on RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, carefully remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 25, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 16-24 hours).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength above 600 nm is recommended.
-
Data Analysis: Calculate cell viability as described for the MTT assay.
WST-1 (Water Soluble Tetrazolium Salt-1) Assay
Materials:
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C in a humidified 5% CO₂ atmosphere. The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute. Measure the absorbance at a wavelength between 420 and 480 nm. A reference wavelength above 600 nm is recommended.
-
Data Analysis: Calculate cell viability as described for the MTT assay.
CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well microplates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells, using the luminescence signal instead of absorbance.
Mandatory Visualization
References
Application Note: Bioactivity-Guided Fractionation for the Isolation of Isogosferol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogosferol, a furanocoumarin, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development.[1] This application note provides a detailed protocol for the isolation of this compound from Citrus junos seed shells using bioactivity-guided fractionation. This technique is a powerful strategy in natural product discovery, enabling the systematic separation and identification of bioactive compounds from complex mixtures.[2] The process involves a series of extraction and chromatographic steps, with each resulting fraction assessed for its biological activity to guide the subsequent purification stages. The anti-inflammatory activity is monitored throughout the fractionation process by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1][3]
Data Presentation
The following tables summarize the quantitative data obtained during the bioactivity-guided fractionation process to isolate this compound.
Table 1: Bioactivity of Citrus junos Seed Shell Extracts and Fractions
| Sample | Concentration (µg/mL) | NO Inhibition (%) | Cell Viability (%) |
| Methanol (B129727) Extract (CSS) | 100 | 75.7 | >95 |
| Ethyl Acetate (B1210297) Fraction | 100 | High | >95 |
| n-Hexane Fraction | 100 | Low | >95 |
| EA1 Subfraction | 100 | 95.5 | >95 |
| EA2 Subfraction | 100 | 93.1 | >95 |
| EA3 Subfraction | 100 | 89.9 | >95 |
| EA4 Subfraction | 100 | 75.7 | >95 |
Data adapted from a study by Song et al. (2019).[3]
Table 2: Anti-inflammatory Activity of this compound and Other Isolated Coumarins
| Compound | IC₅₀ for NO Inhibition (µM) |
| This compound (ISO) | 148 |
| Compound 1 | 166 |
| Other Coumarins | >200 |
Data adapted from a study by Song et al. (2019).
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment | Concentration (µM) | iNOS Expression (Relative Density) | COX-2 Expression (Relative Density) |
| Control | - | Undetectable | Undetectable |
| LPS (1 µg/mL) | - | 1.00 | 1.00 |
| LPS + ISO | 25 | Decreased | Decreased |
| LPS + ISO | 50 | Decreased | Decreased |
| LPS + ISO | 100 | Significantly Decreased | Significantly Decreased |
| LPS + ISO | 200 | Significantly Decreased | Significantly Decreased |
Qualitative description based on Western Blot analysis from a study by Song et al. (2019).
Experimental Protocols
Plant Material and Extraction
-
Plant Material: Pulverized seed shells of Citrus junos.
-
Extraction:
-
Extract the pulverized seed shells with 100% methanol to create the crude methanol extract (CSS).
-
For studies focusing on non-oily components, the essential oil can be first removed using supercritical fluid extraction (SFE) before methanol extraction.
-
Solvent Partitioning (Fractionation)
-
Suspend the dried methanol extract (CSS) in distilled water.
-
Perform sequential liquid-liquid partitioning with an equal volume of n-hexane. Separate the layers to obtain the n-hexane fraction.
-
Partition the remaining aqueous layer with an equal volume of ethyl acetate (EtOAc). Separate the layers to obtain the ethyl acetate fraction and the remaining aqueous layer.
-
Concentrate each fraction under reduced pressure to obtain the dried n-hexane and ethyl acetate fractions.
Bioassay: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure: a. Seed the RAW 264.7 cells in a 96-well plate at a suitable density. b. After 24 hours, treat the cells with various concentrations of the extracts, fractions, or isolated compounds for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 16-24 hours to induce NO production. d. After incubation, collect the cell culture supernatant. e. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10 minutes. f. Measure the absorbance at 540 nm using a microplate reader. g. A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration.
-
Cell Viability Assay: Perform a concurrent cell viability assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.
Bioactivity-Guided Isolation of this compound
-
The ethyl acetate (EtOAc) fraction, which exhibits the highest NO inhibitory activity, is selected for further purification.
-
Subject the EtOAc fraction to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect the resulting fractions (e.g., EA1-EA7) and test each for NO inhibitory activity.
-
The most active subfractions (e.g., EA1-EA4) are then subjected to further chromatographic purification steps, such as preparative High-Performance Liquid Chromatography (HPLC).
-
Monitor the purification process by thin-layer chromatography (TLC) and bioassays.
-
Isolate the pure compounds, including this compound.
-
Characterize the structure of the isolated compounds using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry (MS).
Visualizations
Caption: Workflow for the bioactivity-guided fractionation of this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isogosferol Dosage for Anti-inflammatory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Isogosferol for various anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in anti-inflammatory assays?
A1: Based on studies using murine macrophage cell lines such as RAW 264.7, a starting concentration range of 25 µM to 200 µM is recommended for this compound. It is crucial to perform a dose-response experiment within this range to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.
Q2: How can I determine if this compound is cytotoxic to my cells?
A2: A cell viability assay, such as the MTT or MTS assay, is essential to determine the cytotoxic potential of this compound. This should be the first step in your experimental workflow to identify a concentration range that is effective for anti-inflammatory activity without causing significant cell death.
Q3: What solvents are suitable for dissolving this compound for cell-based assays?
A3: Furanocoumarins like this compound are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1] Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: I am not observing an anti-inflammatory effect with Isogosfero What are the possible reasons?
A4: Several factors could contribute to a lack of observable effect:
-
Sub-optimal Concentration: The concentration of this compound may be too low. Try testing a broader range of concentrations.
-
Incubation Time: The pre-incubation time with this compound before inflammatory stimulation, or the stimulation time itself, may need optimization.
-
Cell Type and Passage Number: The responsiveness of cells to this compound can vary. Ensure you are using a consistent and appropriate cell line and passage number.
-
Compound Stability: Verify the stability of this compound in your experimental conditions.
-
Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes. Ensure your positive and negative controls are working as expected.
Q5: What are appropriate positive and negative controls for in vitro anti-inflammatory assays?
A5:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) in the absence of an inflammatory stimulus (e.g., LPS). This group represents the basal level of inflammatory markers.
-
Positive Control (Inflammatory Stimulus): Cells treated with an inflammatory agent like Lipopolysaccharide (LPS) alone. This group shows the maximum inflammatory response.
-
Positive Control (Inhibitor): A known anti-inflammatory drug, such as Dexamethasone, should be used alongside this compound. This helps to validate the assay and provides a benchmark for the potency of this compound.[3]
Troubleshooting Guides
Troubleshooting: Nitric Oxide (NO) Assay (Griess Assay)
| Problem | Possible Cause | Solution |
| High Background | Contaminated reagents or culture medium. | Use fresh, sterile reagents and medium. Ensure phenol (B47542) red-free medium is used if it interferes with the colorimetric reading. |
| Cell death leading to release of interfering substances. | Confirm cell viability with an MTT assay. Use a non-toxic concentration of this compound. | |
| Low or No Signal | Insufficient LPS stimulation. | Ensure the LPS concentration and incubation time are optimal for your cell line (typically 1 µg/mL for 24 hours for RAW 264.7 cells). |
| Griess reagent is old or improperly prepared. | Prepare fresh Griess reagent daily and protect it from light. | |
| Nitrite (B80452) has degraded. | Analyze samples immediately after the assay or store them properly at -20°C for a short period. | |
| Inconsistent Results | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
Troubleshooting: Western Blot (iNOS, COX-2, p-ERK, etc.)
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Weak or No Signal | Insufficient protein loading. | Ensure equal and adequate amounts of protein are loaded in each lane. |
| Low antibody affinity or concentration. | Use a validated antibody and optimize its concentration. Increase incubation time (e.g., overnight at 4°C). | |
| Poor protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. | |
| Non-specific Bands | Primary or secondary antibody is not specific. | Use a more specific antibody. Run a secondary antibody-only control. |
| Protein degradation. | Use protease and phosphatase inhibitors during protein extraction. |
Troubleshooting: ELISA (IL-1β, TNF-α, etc.)
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing. | Increase the number of wash cycles and ensure complete aspiration of wash buffer. |
| Non-specific antibody binding. | Optimize blocking conditions (time and buffer). | |
| Reagent contamination. | Use fresh, sterile reagents. | |
| Low or No Signal | Inactive reagents (antibodies, standards). | Check storage conditions and expiration dates. Use fresh reagents. |
| Insufficient incubation times. | Follow the manufacturer's protocol for incubation times and temperatures. | |
| Incorrect wavelength reading. | Ensure the plate reader is set to the correct wavelength. | |
| High Variability | Pipetting inconsistency. | Use calibrated pipettes and ensure consistent technique. |
| Edge effects on the plate. | Avoid using the outer wells of the plate or fill them with buffer. | |
| Incomplete mixing of reagents. | Ensure all reagents are thoroughly mixed before adding to the wells. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for In Vitro Anti-inflammatory Assays
| Compound/Reagent | Cell Line | Typical Concentration Range | Purpose |
| This compound | RAW 264.7 Macrophages | 25 - 200 µM | Test Compound |
| Lipopolysaccharide (LPS) | RAW 264.7 Macrophages | 100 ng/mL - 1 µg/mL | Inflammatory Stimulus |
| Dexamethasone | RAW 264.7 Macrophages | 0.1 - 10 µM | Positive Control Inhibitor |
| DMSO (Vehicle) | N/A | < 0.5% (v/v) | Solvent for this compound |
Table 2: IC50 Values for Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Assay | Reported IC50 Value |
| This compound | RAW 264.7 Macrophages | Griess Assay | To be determined empirically |
| Dexamethasone | RAW 264.7 Macrophages | Griess Assay | ~34.60 µg/mL[4] |
| Luteolin (a flavonoid) | RAW 264.7 Macrophages | Griess Assay | 17.1 µM[5] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) and a vehicle control (DMSO). Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Nitric Oxide (NO) Quantification (Griess Assay)
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Western Blot for iNOS and COX-2
-
Cell Lysis: After treatment with this compound and/or LPS, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 4: IL-1β Quantification by ELISA
-
Cell Culture and Supernatant Collection: Follow steps 1-3 of the Nitric Oxide Assay protocol.
-
ELISA Procedure: Perform the IL-1β ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected cell culture supernatants.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate (e.g., TMB) and a stop solution.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the concentration of IL-1β in the supernatants based on a standard curve.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is nitric oxide decrease observed with naphthoquinones in LPS stimulated RAW 264.7 macrophages a beneficial property? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Isogosferol Precipitation in Aqueous Solutions
Disclaimer: Publicly available data on the specific solubility and precipitation characteristics of Isogosferol in aqueous solutions is limited. The following troubleshooting guide is based on general principles for poorly soluble furanocoumarins and other hydrophobic natural products. The experimental protocols and data provided are illustrative and should be adapted based on empirical observations with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What are the common causes?
Precipitation of hydrophobic compounds like this compound from aqueous solutions is a common challenge. The primary reasons include:
-
Exceeding Solubility Limit: The concentration of this compound in your solution may be higher than its intrinsic solubility in the chosen aqueous buffer.
-
pH Effects: The pH of the solution can significantly impact the ionization state of a compound, which in turn affects its solubility. For many natural products, solubility is lowest near their isoelectric point.
-
Solvent Polarity: If this compound was initially dissolved in an organic solvent and then diluted into an aqueous buffer, a rapid change in solvent polarity can cause it to precipitate. This is often referred to as "crashing out."
-
Temperature: Temperature can influence solubility. While solubility of some compounds increases with temperature, for others it may decrease. Sudden temperature changes can induce precipitation.
-
Ionic Strength: The concentration of salts in your buffer can affect the solubility of your compound through "salting out" or "salting in" effects.
-
Nucleation and Crystal Growth: The presence of impurities, micro-scratches on the container surface, or agitation can provide nucleation sites for precipitation to begin.
Q2: How can I increase the solubility of this compound in my aqueous solution?
Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: Introducing a water-miscible organic solvent (e.g., DMSO, ethanol, DMF) can increase the solubility. However, the concentration of the organic solvent must be compatible with your experimental system.
-
pH Adjustment: Systematically varying the pH of the buffer can help identify a range where this compound is more soluble.
-
Use of Surfactants or Detergents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
-
Complexation Agents: Cyclodextrins are often used to form inclusion complexes with hydrophobic molecules, thereby increasing their solubility.
Troubleshooting Guides
Issue 1: this compound Precipitates Immediately Upon Dilution from a Stock Solution
This is a classic sign of the compound "crashing out" due to a rapid decrease in solvent polarity.
Troubleshooting Steps:
-
Slower Addition: Add the this compound stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring.
-
Stepwise Dilution: Create intermediate dilutions with varying ratios of organic solvent to aqueous buffer to gradually decrease the solvent polarity.
-
Optimize Co-solvent Concentration: Determine the minimum percentage of the organic co-solvent required in the final aqueous solution to maintain solubility.
Experimental Protocols
Protocol 1: Determining the Approximate Aqueous Solubility of a Hydrophobic Compound
Objective: To estimate the solubility of a compound like this compound in a specific aqueous buffer.
Materials:
-
This compound (or compound of interest)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
Methodology:
-
Prepare a supersaturated solution by adding an excess amount of the compound to the aqueous buffer in a sealed vial.
-
Agitate the solution at a constant temperature for a set period (e.g., 24-48 hours) to allow it to reach equilibrium.
-
Centrifuge the solution at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant, ensuring no particulate matter is transferred.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a calibrated HPLC method).
Data Presentation
Table 1: Illustrative Effect of Co-solvents on Apparent Solubility of a Furanocoumarin
| Co-solvent | Concentration in PBS (v/v) | Apparent Solubility (µg/mL) | Observations |
| None | 0% | < 1 | Immediate precipitation |
| DMSO | 1% | 15 | Slight haze |
| DMSO | 5% | 85 | Clear solution |
| Ethanol | 1% | 10 | Immediate precipitation |
| Ethanol | 5% | 50 | Slight haze |
Table 2: Illustrative pH-Dependent Apparent Solubility of a Furanocoumarin
| Buffer pH | Apparent Solubility (µg/mL) | Observations |
| 5.0 | 5 | Hazy solution |
| 6.0 | 8 | Slight haze |
| 7.0 | 12 | Slight haze |
| 7.4 | 15 | Slight haze |
| 8.0 | 25 | Clear solution |
Visualizations
Caption: Workflow for Determining Aqueous Solubility.
Caption: Troubleshooting Logic for Precipitation Issues.
Improving the yield of Isogosferol from natural extraction
Welcome to the technical support center for the natural extraction of Isogosferol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this compound from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound, a type of furanocoumarin, is primarily isolated from the seed shells of Citrus junos (Yuzu) and the seeds of Murraya koenigii.[1][2] These plants are recognized for containing a variety of coumarin (B35378) compounds.
Q2: What is a typical expected yield for furanocoumarins, including this compound?
A2: The yield of furanocoumarins can vary significantly based on the plant source, geographical location, harvest time, and the extraction method used. For instance, in extractions from Heracleum sosnowskyi, yields of specific furanocoumarins using Microwave-Assisted Extraction (MAE) were found to be 2.3 mg/g for angelicin (B190584) and 3.14 mg/g for bergapten.[3] While specific yield percentages for this compound are not widely published, the overall yield of related furanocoumarins can serve as a benchmark.
Q3: Which extraction methods are most effective for this compound?
A3: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are generally more efficient than conventional methods like maceration or Soxhlet extraction. These advanced methods often result in higher yields, shorter extraction times, and reduced solvent consumption. For example, a study on Ammi majus fruits found UAE to be the most effective method for extracting the furanocoumarin khellin.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV, fluorescence, or mass spectrometry (MS) detectors is the most common and effective analytical technique for quantifying this compound and other furanocoumarins.[4] Ultra-Performance Liquid Chromatography (UPLC-MS) offers a rapid and sensitive method for separating and quantifying various coumarins in citrus extracts.[5][6][7]
Troubleshooting Guide for Low this compound Yield
Low yields are a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes.
Problem Area 1: Raw Material Quality and Preparation
| Question | Possible Cause | Recommended Solution |
| Is the starting plant material of good quality? | Incorrect botanical identification, improper harvesting time, or poor storage conditions leading to degradation of this compound. | Verify the botanical identity of the plant material (Citrus junos or Murraya koenigii). Harvest seeds at maturity. Ensure the material is properly dried and stored in a cool, dark, and dry place to prevent compound degradation. |
| Is the plant material properly prepared? | Inadequate grinding or pulverization, resulting in poor solvent penetration. | Grind the dried seed shells or seeds to a fine, uniform powder. This increases the surface area available for extraction, allowing for more efficient solvent interaction. |
Problem Area 2: Extraction Parameters
| Question | Possible Cause | Recommended Solution |
| Is the extraction solvent optimal? | The polarity of the solvent may not be suitable for this compound, which is a semi-polar compound. | Polar solvents like methanol (B129727), ethanol, and acetone, or their aqueous mixtures, are commonly used for furanocoumarin extraction.[8] Methanol was used effectively for the initial extraction of Citrus junos seed shells from which this compound was isolated.[1] Experiment with different solvent systems and polarities to find the optimal choice for your specific material. |
| Are the extraction time and temperature appropriate? | Insufficient extraction time can lead to incomplete extraction. Excessive temperature can cause degradation of thermolabile compounds. | For MAE of furanocoumarins, optimal temperatures have been found to be between 70°C and 90°C with extraction times as short as 10 minutes.[3] For UAE, a duration of 20-40 minutes is often effective. It is crucial to optimize these parameters for your specific setup. |
| Is the solvent-to-solid ratio correct? | An insufficient volume of solvent may not be enough to fully extract the compound from the plant matrix. | A higher solvent-to-solid ratio generally improves extraction efficiency. For MAE of furanocoumarins from Heracleum sosnowskyi, an optimal ratio was found to be 20:1 (mL of solvent to g of plant material).[3] |
Problem Area 3: Purification and Isolation
| Question | Possible Cause | Recommended Solution |
| Is the purification method causing product loss? | Inefficient separation from other components in the crude extract. Loss of compound during solvent partitioning or chromatographic steps. | Bioactivity-guided fractionation using column chromatography is an effective method for isolating this compound.[1] Use appropriate stationary phases (e.g., silica (B1680970) gel) and monitor fractions using Thin-Layer Chromatography (TLC) or HPLC to minimize the loss of the target compound. |
| Is the compound degrading after extraction? | Furanocoumarins can be sensitive to light and high temperatures. | Store extracts and purified compounds in a cool, dark place. Use amber vials to protect from light. Minimize exposure to heat during solvent removal by using a rotary evaporator at a controlled temperature. |
Data on Furanocoumarin Extraction Yields
The following tables summarize quantitative data on furanocoumarin extraction from various studies, providing a comparison of different methods and conditions.
Table 1: Comparison of Extraction Yields of Furanocoumarins from Heracleum sosnowskyi using MAE [3][9]
| Compound | Extraction Solvent | Temperature (°C) | Time (min) | Yield (mg/g) |
| Angelicin | Hexane | 70 | 10 | 2.3 |
| Psoralen | Hexane | 70 | 10 | 0.15 |
| Methoxsalen | Hexane | 70 | 10 | 0.76 |
| Bergapten | Hexane | 70 | 10 | 3.14 |
Table 2: Comparison of Khellin Yield from Ammi majus Fruits using UAE
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Solvent-to-Drug Ratio (v/w) | Yield (% w/w) |
| UAE (Optimized) | Methanol | 63.84 | 29.51 | 21.64 | 6.21 |
| UAE (Experimental) | Methanol | 64 | 30 | 22 | 6.86 |
Experimental Protocols
Protocol 1: Bioactivity-Guided Fractionation for this compound from Citrus junos Seed Shells
This protocol is based on the methodology described for the isolation of this compound.[1]
-
Preparation of Plant Material: Air-dry Citrus junos seeds and remove the oil. The remaining seed shells should be ground into a fine powder.
-
Initial Extraction:
-
Macerate the powdered seed shells (CSS) in 100% methanol at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition it successively with n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Evaluate the anti-inflammatory activity (e.g., nitric oxide production inhibition in LPS-induced RAW 264.7 cells) of each fraction to identify the most active one. The ethyl acetate fraction has been reported to be highly active.[1]
-
-
Column Chromatography:
-
Subject the most active fraction to silica gel column chromatography.
-
Elute the column with a gradient solvent system, such as a mixture of chloroform (B151607) and methanol, gradually increasing the polarity.
-
-
Fraction Collection and Analysis:
-
Collect the fractions and monitor them by TLC.
-
Combine fractions with similar TLC profiles.
-
-
Further Purification:
-
Subject the combined active fractions to further purification steps, such as preparative HPLC or repeated column chromatography, to isolate pure this compound.
-
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Furanocoumarins
This is a generalized protocol for the efficient extraction of furanocoumarins.
-
Sample Preparation: Air-dry the plant material (e.g., Citrus junos seed shells) and grind it into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add a suitable solvent (e.g., 20 mL of methanol).
-
Immerse an ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.
-
Apply ultrasound at a specific frequency (e.g., 20-100 kHz) and power for a defined duration (e.g., 30 minutes). The temperature can be controlled using a cooling water bath.
-
-
Separation:
-
After extraction, separate the mixture by filtration or centrifugation.
-
Collect the supernatant (the extract).
-
-
Solvent Removal: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude furanocoumarin extract.
Visualizations
Furanocoumarin Biosynthesis Pathway
The biosynthesis of furanocoumarins like this compound originates from the phenylpropanoid and mevalonate (B85504) pathways, with umbelliferone (B1683723) serving as a key precursor.[8][10]
Caption: Biosynthesis pathway of linear and angular furanocoumarins.
Experimental Workflow for this compound Isolation
This diagram illustrates the logical steps involved in the bioactivity-guided isolation of this compound.
Caption: Workflow for this compound isolation from Citrus junos.
References
- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS). | Semantic Scholar [semanticscholar.org]
- 8. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Furanocoumarin - Wikipedia [en.wikipedia.org]
Technical Support Center: Isogosferol Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Isogosferol to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. It has been isolated from Citrus junos seed shells and exhibits anti-inflammatory properties. Maintaining the stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of unknown impurities.
Q2: What are the primary factors that can cause this compound degradation?
Based on the general stability of furanocoumarins, the primary factors that can lead to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Light: Furanocoumarins are known to be photosensitive and can degrade upon exposure to UV and visible light.
-
pH: Extremes in pH (highly acidic or basic conditions) can cause hydrolysis of the compound.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of this compound.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (frozen) | Reduces the rate of chemical and enzymatic degradation. Studies on other furanocoumarins show better stability at lower temperatures.[1] |
| Light | In the dark (amber vials or wrapped in aluminum foil) | Protects the compound from photodegradation. Furanocoumarins are photoactive molecules.[2][3] |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Minimizes the risk of oxidative degradation. |
| Form | Solid (lyophilized powder) | More stable than in solution. If in solution, use a non-reactive, anhydrous solvent. |
| Container | Tightly sealed, non-reactive containers (e.g., glass) | Prevents contamination from moisture and air. |
Q4: I have this compound in a solution. How should I store it?
If you must store this compound in solution, it is recommended to:
-
Use a high-purity, anhydrous solvent in which this compound is stable.
-
Divide the solution into small aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protect the solution from light at all times.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in my this compound sample. | Degradation of the compound. | 1. Verify the storage conditions of your sample against the recommended guidelines. 2. Perform an analytical check (e.g., HPLC-UV or LC-MS) to assess the purity of your sample. 3. If degradation is confirmed, procure a new, quality-controlled batch of this compound. |
| I see extra peaks in my HPLC/LC-MS analysis of an old this compound sample. | Formation of degradation products. | 1. Compare the chromatogram with that of a fresh, high-purity standard of this compound. 2. Consider performing a forced degradation study (see experimental protocol below) to identify potential degradation products. |
| My this compound powder has changed color or appearance. | Potential degradation or contamination. | Do not use the sample. Discard it and obtain a fresh stock. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
A forced degradation study is essential to understand the stability of this compound and to develop stability-indicating analytical methods. This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[4][5]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
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High-purity water
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Methanol (B129727) or Acetonitrile (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC or UPLC system with a UV/Vis or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in a temperature-controlled oven at 70°C for 48 hours.
-
Dissolve in the mobile phase before analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
-
-
Analysis:
-
Analyze all samples (stressed and control) by a validated stability-indicating HPLC or UPLC-MS method.
-
The method should be capable of separating the intact this compound from its degradation products.
-
Data Presentation: Expected Outcome of Forced Degradation Study
The following table summarizes the potential outcomes of the forced degradation study. The percentage of degradation is hypothetical and should be determined experimentally.
| Stress Condition | Reagent/Condition | Incubation Time | Temperature | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 10-30% |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | 15-40% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 5-20% |
| Thermal | - | 48 hours | 70°C | 5-15% |
| Photolytic | 1.2 million lux hours | Variable | Controlled | 20-50% |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for the proper storage of this compound.
References
- 1. Effects of storage conditions on furocoumarin levels in intact, chopped, or homogenized parsnips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Photobiophysics of furanocoumarins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispace.com [scispace.com]
Technical Support Center: Overcoming Low Bioavailability of Furanocoumarins in Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges of low in vivo bioavailability of furanocoumarins.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of furanocoumarins?
A1: The low oral bioavailability of many furanocoumarins is primarily attributed to two key factors:
-
Extensive First-Pass Metabolism: Furanocoumarins are significantly metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the small intestine and liver. This metabolic process reduces the amount of active compound that reaches systemic circulation.[1][2][3][4][5]
-
P-glycoprotein (P-gp) Efflux: Furanocoumarins can be substrates for the efflux transporter P-glycoprotein (P-gp), which is present on the apical membrane of intestinal epithelial cells. P-gp actively pumps the absorbed furanocoumarins back into the intestinal lumen, thereby limiting their net absorption.
Q2: Which furanocoumarins are known to be potent inhibitors of CYP3A4?
A2: Several furanocoumarins found in citrus fruits and other plants are potent inhibitors of CYP3A4. This inhibitory action is a key consideration in drug-drug and food-drug interactions. Some of the most notable inhibitors include bergamottin (B190657) and 6',7'-dihydroxybergamottin. Bergapten has also been identified as a potent CYP3A4 inhibitor.
Q3: What are the most promising strategies to enhance the in vivo bioavailability of furanocoumarins?
A3: Several formulation strategies have shown promise in overcoming the low bioavailability of furanocoumarins:
-
Nanoformulations: Encapsulating furanocoumarins into nanocarriers such as nanoemulsions and solid lipid nanoparticles (SLNs) can protect them from enzymatic degradation, improve their solubility, and enhance their absorption.
-
Phospholipid Complexes: Forming complexes of furanocoumarins with phospholipids (B1166683) can improve their lipophilicity and facilitate their transport across the intestinal membrane.
-
Co-administration with Bioenhancers: Utilizing natural compounds that inhibit CYP3A4 and/or P-gp, such as piperine, can reduce the pre-systemic metabolism and efflux of furanocoumarins.
Q4: Can furanocoumarins themselves act as bioenhancers for other drugs?
A4: Yes, due to their inhibitory effects on CYP3A4 and P-gp, certain furanocoumarins can increase the bioavailability of co-administered drugs that are substrates for these proteins. For instance, furanocoumarins in grapefruit juice are well-known for their ability to increase the systemic exposure of various medications.
Troubleshooting Guides
Issue 1: High variability in furanocoumarin permeability in Caco-2 cell assays.
-
Possible Cause: Inconsistent cell monolayer integrity.
-
Troubleshooting Step: Regularly monitor the Transepithelial Electrical Resistance (TEER) of the Caco-2 cell monolayers. Ensure TEER values are stable and within the acceptable range for your laboratory before and after the permeability experiment. A significant drop in TEER suggests a compromised monolayer. Additionally, perform a Lucifer Yellow permeability assay to check for leaky monolayers.
-
-
Possible Cause: Poor solubility of the furanocoumarin in the assay buffer.
-
Troubleshooting Step: Ensure the furanocoumarin is fully dissolved. A small percentage of a co-solvent like DMSO (typically not exceeding 1%) can be used. Verify that the final concentration of the co-solvent does not affect cell viability or monolayer integrity.
-
-
Possible Cause: Non-specific binding of the furanocoumarin to the assay plates or apparatus.
-
Troubleshooting Step: Include a recovery assessment in your protocol. Analyze the concentration of the furanocoumarin in the donor and receiver compartments at the end of the experiment to calculate the mass balance. Low recovery may indicate binding issues. Using plates made of low-binding materials can mitigate this problem.
-
Issue 2: Inconsistent results in CYP3A4 inhibition assays.
-
Possible Cause: Time-dependent inhibition not accounted for.
-
Troubleshooting Step: Some furanocoumarins are mechanism-based inhibitors, meaning their inhibitory potency increases with pre-incubation time. Conduct experiments with and without a pre-incubation period of the furanocoumarin with the microsomes before adding the substrate to determine if time-dependent inhibition is occurring.
-
-
Possible Cause: Substrate-dependent inhibition.
-
Troubleshooting Step: The inhibitory effect of a compound on CYP3A4 can sometimes vary depending on the substrate used in the assay. If possible, confirm the inhibitory potential of your furanocoumarin using at least two different CYP3A4 substrates.
-
-
Possible Cause: Issues with the microsomal preparation.
-
Troubleshooting Step: Ensure the human liver microsomes are of high quality and have been stored correctly. Always include a known potent inhibitor (e.g., ketoconazole) as a positive control to validate the activity of the microsomes in each experiment.
-
Issue 3: Difficulty in interpreting P-glycoprotein efflux assay results.
-
Possible Cause: Low P-gp expression in the cell line.
-
Troubleshooting Step: Use a positive control substrate known to have a high efflux ratio (e.g., digoxin (B3395198) or rhodamine 123) to confirm the functionality of the P-gp transporters in your cell model (e.g., Caco-2 or MDCK-MDR1 cells).
-
-
Possible Cause: The furanocoumarin is a weak substrate or not a substrate of P-gp.
-
Troubleshooting Step: If the efflux ratio is low (typically < 2), the compound is unlikely to be a significant P-gp substrate. To confirm, perform the transport assay in the presence of a potent P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.
-
-
Possible Cause: Saturation of the P-gp transporter at the tested concentration.
-
Troubleshooting Step: Perform the bidirectional permeability assay at multiple concentrations of the furanocoumarin. Efflux ratios may decrease at higher concentrations if the transporter becomes saturated.
-
Quantitative Data Summary
Table 1: In Vitro Inhibition of CYP3A4 by Select Furanocoumarins
| Furanocoumarin | Substrate | IC50 (µM) | Source |
| Bergapten | Quinine | 19-36 | |
| 6',7'-dihydroxybergamottin | Vinblastine | 0.45 | |
| Bergamottin | Vinblastine | 1.0 | |
| FC726 | Vinblastine | 0.075 | |
| Imperatorin | Macitentan (HLM) | 6.97 |
Table 2: Pharmacokinetic Parameters of Furanocoumarins
| Furanocoumarin | Formulation | Animal Model | Absolute Bioavailability (%) | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Source |
| Imperatorin | Oral Solution | Rat | Low (not specified) | 1.23 | 0.95 | 3.42 | |
| Imperatorin | Sustained-Release Tablet | Beagle Dog | 127.25 (relative to plain tablet) | - | - | - | |
| Oxypeucedanin | Oral Solution | Rat | 10.26 | 3.38 | - | - | |
| Columbianetin | Oral Solution | Rat | Not specified | 0.3-0.5 | 17-42 (dose-dependent) | - |
Experimental Protocols
Protocol 1: Preparation of Furanocoumarin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is a general guideline and should be optimized for each specific furanocoumarin.
Materials:
-
Furanocoumarin (e.g., Bergapten, Imperatorin)
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the furanocoumarin in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The temperature should be maintained above the lipid's melting point during this process.
-
Cooling and SLN Formation: Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Preparation of Furanocoumarin-Phospholipid Complex by Solvent Evaporation Method
Materials:
-
Furanocoumarin
-
Phosphatidylcholine (e.g., from soybean)
-
Anhydrous ethanol (B145695) (or another suitable solvent)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the furanocoumarin and phosphatidylcholine in a specific molar ratio (e.g., 1:1, 1:2) in anhydrous ethanol in a round-bottom flask.
-
Reaction: Reflux the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours) with constant stirring.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to obtain a thin lipid film on the flask wall.
-
Drying: Further dry the film under vacuum for several hours to remove any residual solvent.
-
Collection: Scrape the dried complex from the flask and store it in a desiccator.
-
Characterization: Confirm the formation of the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). Evaluate the complex for its apparent solubility and dissolution rate.
Protocol 3: In Vitro Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Furanocoumarin stock solution
-
Analytical equipment (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use inserts with TEER values within the established acceptable range.
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer and equilibrate them at 37°C.
-
Transport Experiment (Apical to Basolateral):
-
Add the furanocoumarin dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh buffer.
-
-
Transport Experiment (Basolateral to Apical for Efflux Ratio):
-
Add the furanocoumarin dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as for the A-B transport.
-
-
Sample Analysis: Analyze the concentration of the furanocoumarin in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B).
Visualizations
Caption: Experimental workflow for overcoming low bioavailability.
Caption: Signaling pathways modulated by furanocoumarins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for Isogosferol Purity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Isogosferol.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during HPLC purity analysis of small molecules like this compound?
Common issues encountered during HPLC analysis include pressure abnormalities, leaks, problems with peak shape (tailing, fronting, splitting), retention time shifts, and baseline noise or drift.[1][2] These problems can stem from various sources, including the mobile phase, column, instrument components (pump, injector, detector), or the sample itself.[3][4]
Q2: How can I prevent frequent HPLC problems?
Regular preventive maintenance is crucial to minimize HPLC issues.[1] This includes routine replacement of worn parts like pump seals, using guard columns to protect the analytical column, and ensuring proper mobile phase preparation (degassing and filtration).[2][5] Keeping detailed records of system performance and maintenance can also help in early detection of developing problems.[5]
Q3: My peaks are tailing. What could be the cause and how do I fix it?
Peak tailing can be caused by several factors, including column contamination, secondary interactions between the analyte and the stationary phase, or extra-column band broadening.[2][6] To address this, you can try cleaning the column with a strong solvent, adjusting the mobile phase pH to ensure the analyte is in a single ionic form, or using a column with a different stationary phase chemistry.[6] Checking for and minimizing the length of tubing between the column and detector can also help reduce extra-column effects.[7]
Q4: Why are my retention times shifting?
Shifting retention times can be attributed to changes in mobile phase composition, flow rate instability, column temperature fluctuations, or a contaminated column.[2][6] Ensure the mobile phase is prepared consistently and is stable over time.[4] It's also important to allow the column to equilibrate fully with the mobile phase before starting a sequence.[7] A thermostat column oven should be used to maintain a consistent temperature.[7]
Q5: I'm observing baseline noise or drift. What should I do?
Baseline noise or drift can be caused by an improperly degassed mobile phase, a contaminated or failing detector lamp, or impurities in the mobile phase.[2][3] Purging the system and ensuring the mobile phase is thoroughly degassed can often resolve the issue.[5] If the problem persists, cleaning the detector flow cell or replacing the detector lamp may be necessary.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common HPLC problems.
Problem: High Backpressure
-
Possible Cause 1: Blockage in the system.
-
Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. If the pressure drops after disconnecting the column, the column is likely blocked. Try back-flushing the column with an appropriate solvent. If the blockage is in the tubing or fittings, they may need to be replaced.
-
-
Possible Cause 2: Precipitated buffer in the mobile phase.
Problem: No Peaks or Very Small Peaks
-
Possible Cause 1: Injection issue.
-
Solution: Verify that the autosampler is functioning correctly and that the sample vials contain sufficient volume without air bubbles. Manually inject a standard to confirm that the rest of the system is working.
-
-
Possible Cause 2: Detector issue.
-
Solution: Check that the detector lamp is on and that the correct wavelength is set for your analyte.[2]
-
Problem: Split Peaks
-
Possible Cause 1: Column void or contamination.
-
Solution: A void at the head of the column can cause peak splitting. This often requires replacing the column.[1] Contamination on the column inlet frit can also be a cause; try reversing and flushing the column (disconnected from the detector).
-
-
Possible Cause 2: Sample solvent incompatibility.
-
Solution: The sample solvent should be weaker than or similar in strength to the mobile phase. If the sample is dissolved in a much stronger solvent, it can lead to peak distortion.[6]
-
Data Presentation
Table 1: Typical Starting Parameters for HPLC Method Development for this compound Purity Analysis
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | C18 is a good starting point for many small molecules due to its versatility. Smaller particle sizes offer higher efficiency. |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | Provides good peak shape for acidic and neutral compounds and is compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Common organic modifiers with different selectivities. Acetonitrile is often preferred for its lower viscosity and UV transparency. |
| Gradient | 5% to 95% B over 10-20 minutes | A broad gradient is useful for initial screening to determine the approximate elution conditions. |
| Flow Rate | 0.2 - 1.0 mL/min for 2.1 - 4.6 mm ID columns | A typical flow rate to ensure good chromatography without excessive pressure. |
| Column Temperature | 25 - 40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but stability of the analyte should be considered. |
| Detection Wavelength | UV-Vis Diode Array Detector (DAD/PDA) | A DAD allows for the monitoring of multiple wavelengths and assessment of peak purity. Start by analyzing the UV spectrum of this compound to find the absorbance maximum. |
| Injection Volume | 1 - 10 µL | Should be optimized to avoid column overloading. |
Experimental Protocols
Protocol: HPLC Method for Purity Analysis of this compound
This protocol outlines a general procedure for determining the purity of an this compound sample.
1. Materials and Reagents
-
This compound reference standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV-Vis or DAD/PDA detector
-
C18 analytical column
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across a suitable concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a concentration within the calibration range.
3. Chromatographic Conditions
-
Use the starting parameters outlined in Table 1, or an already developed method.
-
Equilibrate the column with the initial mobile phase composition for at least 15-30 minutes or until a stable baseline is achieved.
4. Analysis
-
Inject a blank (solvent) to ensure there are no interfering peaks.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solution. It is recommended to inject samples in duplicate or triplicate.
5. Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and the sample.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the linearity (R² value).[8]
-
Calculate the concentration of this compound in the sample solution using the calibration curve.
-
Determine the purity of the sample by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (Area % = [Area of this compound Peak / Total Peak Area] x 100).
Visualizations
References
Managing cytotoxicity of Isogosferol at high concentrations
A Note to Researchers: Currently, publicly available scientific literature on Isogosferol primarily focuses on its anti-inflammatory properties at concentrations that are not cytotoxic to the cell lines tested (e.g., RAW 264.7 macrophages). The information presented below is based on general principles of managing cytotoxicity for research compounds. Should you have specific data indicating cytotoxic effects of this compound at high concentrations, we recommend interpreting it in conjunction with the general troubleshooting guidance provided herein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a furanocoumarin that has been isolated from the seed shells of Citrus junos.[1][2][3] Current research demonstrates its potential as an anti-inflammatory agent.[1][2][3]
Q2: At what concentrations is this compound typically studied?
In studies on RAW 264.7 macrophages, this compound has been shown to be non-cytotoxic at concentrations up to 200 μM.[1]
Q3: What is the known mechanism of action of this compound?
This compound has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2][3] This anti-inflammatory effect is associated with the suppression of the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the activation of the NF-κB signaling pathway.[1]
Troubleshooting Guide: Managing Unexpected Cytotoxicity
If you are observing cytotoxicity with this compound at high concentrations in your experiments, consider the following troubleshooting steps.
| Issue | Potential Cause | Recommended Solution |
| High variability in cytotoxicity assay results. | Pipetting errors, presence of bubbles, or inconsistent cell seeding. | Ensure careful pipetting to avoid bubbles. Seed cells at an optimal, consistent density.[4] |
| High background in control wells of a colorimetric assay (e.g., MTT). | Contamination of media or reagents, or issues with the solubilizing agent. | Use fresh, sterile reagents. Ensure complete solubilization of formazan (B1609692) crystals in MTT assays.[4] |
| Unexpectedly high cytotoxicity across all concentrations. | Error in compound dilution, stressed or unhealthy cells, or contamination. | Verify the concentration of your this compound stock solution. Ensure cells are healthy and within an optimal passage number. Check for signs of contamination in your cell cultures. |
| Cell death observed is not consistent with apoptosis. | The compound may be inducing necrosis or other forms of cell death at high concentrations. | Utilize multiple cytotoxicity assays to differentiate between apoptosis and necrosis (e.g., Annexin V/PI staining, LDH assay). |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[4]
Western Blot for Signaling Pathway Analysis
This protocol allows for the detection of specific proteins involved in cellular signaling pathways.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Known anti-inflammatory pathway of this compound.
References
- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Isogosferol Bioactivity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Isogosferol in various bioactivity assays. Our goal is to help you achieve more consistent and reliable results by addressing common sources of experimental variability.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments with this compound.
High Variability in Anti-inflammatory Assay Results
Question: Why am I observing significant variability between replicates in my nitric oxide (NO) production assay with this compound-treated RAW 264.7 macrophages?
Answer: High variability in NO production assays can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Cell Health and Density:
-
Cell Passage Number: Ensure you are using RAW 264.7 cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses to stimuli.
-
Cell Viability: Always perform a cell viability assay, such as the MTT assay, concurrently with your NO assay.[1] this compound itself might affect cell viability at higher concentrations, leading to inconsistent NO production.
-
Seeding Density: Uneven cell seeding is a common cause of variability. Ensure a single-cell suspension and optimize your seeding density to achieve a consistent monolayer.[2][3] Moving the plate too quickly after seeding can cause cells to accumulate at the edges of the wells.[3]
-
-
Reagent and Compound Handling:
-
This compound Stock Solution: Ensure your this compound stock solution is properly dissolved and stored. Prepare fresh dilutions for each experiment from a validated stock to avoid degradation.
-
LPS Stimulation: The concentration and purity of lipopolysaccharide (LPS) are critical. Use a consistent lot of LPS and ensure it is reconstituted and stored correctly. Titrate your LPS to determine the optimal concentration for stimulating your specific cell batch.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated this compound or LPS, can introduce significant errors.[2] Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
-
Assay Protocol and Timing:
-
Incubation Times: Adhere strictly to optimized incubation times for both this compound pre-treatment and LPS stimulation.[4] The timing of these steps can significantly impact the inflammatory response.
-
Griess Reagent: The Griess reagent for NO detection has a limited shelf life once prepared. Always use freshly prepared reagent for accurate and consistent measurements.
-
Loss of this compound Bioactivity
Question: My this compound is no longer showing the expected inhibitory effect on iNOS and COX-2 expression. What could be the cause?
Answer: A perceived loss of bioactivity can be due to compound integrity, cellular response, or technical issues with the assay itself.
-
Compound Integrity:
-
Storage: this compound, like many natural products, can be sensitive to light, temperature, and repeated freeze-thaw cycles. Aliquot your stock solution and store it protected from light at the recommended temperature.
-
Purity: The purity of the this compound can vary between suppliers or batches.[4] If you suspect contamination or degradation, consider obtaining a new batch or re-purifying your existing stock.
-
-
Cellular Factors:
-
Cell Line Authenticity: Periodically verify the identity of your RAW 264.7 cell line to ensure it has not been misidentified or contaminated.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular responses to stimuli. Regularly test your cell cultures for mycoplasma contamination.
-
-
Western Blotting/Protein Analysis:
-
Protein Extraction: Ensure your lysis buffer is effective and contains protease and phosphatase inhibitors to prevent degradation of your target proteins (iNOS, COX-2).
-
Antibody Performance: The primary antibodies for iNOS and COX-2 may have lost efficacy. Use a positive control to validate antibody performance and consider purchasing new, validated antibodies if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in anti-inflammatory assays?
A1: Based on studies using LPS-stimulated RAW 264.7 macrophages, this compound has been shown to be effective in the concentration range of 25 µM to 200 µM for inhibiting NO production and the expression of iNOS and COX-2.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Q3: Can I use a different cell line to test this compound's bioactivity?
A3: Yes, but the bioactivity and effective concentration of this compound may vary depending on the cell line.[5] Different cell types have distinct signaling pathways and metabolic rates that can influence the compound's effect.[2] When using a new cell line, it is essential to re-optimize all experimental parameters, including seeding density, treatment duration, and the effective concentration range of this compound.
Q4: My IC50 value for this compound differs from published data. Why?
A4: Variations in IC50 values are common and can be attributed to several factors:[4]
-
Experimental Conditions: Differences in cell culture media (e.g., serum percentage), incubation times, and cell density can all impact the calculated IC50.[4][6]
-
Assay Method: The specific assay used to measure the endpoint (e.g., different viability dyes, detection methods) can yield different IC50 values.[7]
-
Data Analysis: The mathematical model used to calculate the IC50 from the dose-response curve can also lead to variations.[7]
-
Compound Purity: As mentioned earlier, the purity of the this compound can significantly affect its potency.[4]
Data Presentation
Table 1: this compound Concentration Effects on Inflammatory Markers in LPS-stimulated RAW 264.7 Cells
| Concentration (µM) | NO Production Inhibition | iNOS Expression | COX-2 Expression | IL-1β Release Inhibition | pERK1/2 Phosphorylation |
| 25 | Noticeable Reduction | Reduced | Reduced | - | - |
| 50 | Significant Reduction | Significantly Reduced | Significantly Reduced | Significant Reduction | Reduced |
| 100 | Strong Reduction | Strongly Reduced | Strongly Reduced | Strong Reduction | Significantly Reduced |
| 200 | Very Strong Reduction | Very Strongly Reduced | Very Strongly Reduced | Very Strong Reduction | Strongly Reduced |
This table summarizes qualitative data from studies on this compound's anti-inflammatory effects.[1] The exact quantitative values can vary between experiments.
Experimental Protocols
Protocol: Nitric Oxide (NO) Production Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100, 200 µM) for 1 hour.[1]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 16-24 hours to induce NO production.[1]
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
Protocol: Western Blot for iNOS and COX-2 Expression
-
Cell Lysis: After treatment with this compound and LPS, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control.
Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Troubleshooting workflow for assay variability.
References
- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. marinbio.com [marinbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isogosferol's Anti-Inflammatory Prowess: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of the furanocoumarin Isogosferol demonstrates its significant anti-inflammatory activity, positioning it as a noteworthy candidate for further investigation in drug development. This guide provides a comparative overview of this compound's effects against other known anti-inflammatory coumarins, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Anti-Inflammatory Activity
This compound has been shown to potently inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).[1] A comparative analysis of its half-maximal inhibitory concentration (IC50) with other coumarins highlights its relative efficacy.
| Compound | Assay | Cell Line | Stimulant | IC50 | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 148 µM | [1] |
| Esculetin (B1671247) | Nitric Oxide (NO) Production | Rat Hepatocytes | IL-1β | 34 µM | [2] |
| Scopoletin | 5-Lipoxygenase (5-LOX) Activity | - | - | 1.76 µM | [3] |
| Daphnetin (B354214) | Leukotriene B4 (LTB4) Generation | Rat Peritoneal Leukocytes | Calimycin | 1-75 µM | [4] |
| Fraxetin | Leukotriene B4 (LTB4) Generation | Rat Peritoneal Leukocytes | Calimycin | 1-75 µM |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell types, stimuli, and specific assays used.
Unraveling the Mechanism: Key Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating crucial signaling pathways involved in the inflammatory cascade. Experimental evidence indicates that this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. Furthermore, it has been shown to reduce the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway, and suppress the activation of Nuclear Factor-kappa B (NF-κB).
Other coumarins also exhibit anti-inflammatory actions through similar mechanisms. For instance, esculetin and daphnetin are known to inhibit NF-κB and MAPK signaling pathways. Fraxetin has also been reported to suppress the PI3K/Akt/NF-κB signaling pathway in activated microglia.
Below are diagrams illustrating the general experimental workflow for assessing anti-inflammatory activity and the key signaling pathways involved.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with various concentrations of the test coumpound (e.g., this compound) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.
Nitric Oxide (NO) Production Assay
The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). After incubation for 10-15 minutes at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.
Western Blot Analysis for iNOS and COX-2 Expression
Following treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). After washing with TBST, the membranes are incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Analysis of NF-κB and MAPK Signaling Pathways
To assess the activation of NF-κB and MAPK pathways, Western blotting is performed to detect the phosphorylated forms of key signaling proteins. For NF-κB activation, the phosphorylation and degradation of IκBα, and the phosphorylation and nuclear translocation of the p65 subunit are examined. For MAPK activation, the phosphorylation status of ERK1/2, p38, and JNK are analyzed using phospho-specific antibodies. Cellular fractionation can be performed to separate cytoplasmic and nuclear extracts to specifically assess the nuclear translocation of NF-κB p65.
References
- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory, Anticholinesterase, and Antioxidant Potential of Scopoletin Isolated from Canarium patentinervium Miq. (Burseraceae Kunth) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Isogosferol: A Comparative Guide to its Cross-Species Efficacy in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos.[1][2][3] Due to the nascent stage of this compound research, this guide presents its performance in murine macrophage models and draws comparisons with other relevant compounds and established anti-inflammatory drugs. The objective is to offer a clear perspective on its potential and highlight areas for future cross-species and in-vivo investigation.
Executive Summary
This compound has demonstrated significant anti-inflammatory properties in in-vitro murine models.[1][2][3] Its mechanism of action involves the suppression of key inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][4] The compound also modulates the ERK1/2 signaling pathway.[1][4] Currently, there is a lack of published in-vivo or cross-species efficacy data for this compound. This guide will compare its in-vitro efficacy in murine cells with data available for other furanocoumarins and standard anti-inflammatory drugs, providing a framework for evaluating its therapeutic potential.
Performance Comparison
In-Vitro Anti-Inflammatory Activity of this compound (Murine Model)
The primary research on this compound has been conducted using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[1][2][3]
| Parameter | Test System | This compound Concentration | % Inhibition / Effect | Reference |
| NO Production | LPS-stimulated RAW 264.7 cells | 200 µM | Significant attenuation | [1][2][3] |
| iNOS Expression | LPS-stimulated RAW 264.7 cells | 25, 50, 100, 200 µM | Dose-dependent inhibition | [4] |
| COX-2 Expression | LPS-stimulated RAW 264.7 cells | 25, 50, 100, 200 µM | Dose-dependent inhibition | [4] |
| IL-1β Release | LPS-stimulated RAW 264.7 cells | 50, 100, 200 µM | Significant inhibition (**p < 0.001 at 200 µM) | [4] |
| ERK1/2 Phosphorylation | LPS-stimulated RAW 264.7 cells | Not specified | Reduction | [1][2][3] |
Comparative In-Vitro Efficacy with Other Furanocoumarins and Standard Drugs
Direct comparative studies of this compound with other compounds are not yet available. The following table provides a reference for the anti-inflammatory activity of other furanocoumarins and standard drugs in similar in-vitro models.
| Compound | Parameter | Test System | Concentration | % Inhibition / IC50 | Reference |
| Bergapten | NO Production | LPS-stimulated RAW 264.7 cells | Not specified | ED50 of 01.6±0.003 mg/kg (in-vivo) | [5] |
| Oxypeucedanin Hydrate | NO Production | LPS-stimulated RAW 264.7 cells | Not specified | ED50 of 126.4±0.011 mg/kg (in-vivo) | [5] |
| Phellopterin | NO Production | IL-1β-stimulated rat hepatocytes | Not specified | Significant suppression | [6] |
| Oxypeucedanin Methanolate | NO Production | IL-1β-stimulated rat hepatocytes | Not specified | Significant suppression | [6] |
| Diclofenac (B195802) | Pain Relief (in-vivo) | Osteoarthritis patients | 150 mg/day | More effective than celecoxib, naproxen, and ibuprofen | [7] |
| Dexamethasone | P/F Ratio Improvement (in-vivo) | COVID-19 patients | Not specified | More effective than methylprednisolone | [8] |
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Signaling Pathway
The following diagram illustrates the known signaling pathway through which this compound exerts its anti-inflammatory effects in LPS-stimulated macrophages.
Caption: this compound's mechanism in LPS-stimulated macrophages.
Experimental Workflow: In-Vitro Anti-Inflammatory Assay
The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of a compound like this compound in a macrophage cell line.
Caption: Workflow for in-vitro anti-inflammatory screening.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary research on this compound.[4]
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells were pre-treated with various concentrations of this compound (25, 50, 100, and 200 µM) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 16 hours.[4]
Nitric Oxide (NO) Assay
-
Principle: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reaction.
-
Procedure:
-
Collect 100 µL of culture supernatant.
-
Mix with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis
-
Objective: To determine the protein expression levels of iNOS, COX-2, and phosphorylated ERK1/2.
-
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band density using image analysis software, normalizing to a loading control (e.g., β-actin).[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
-
Objective: To quantify the concentration of IL-1β in the cell culture supernatant.
-
Procedure:
-
Use a commercially available mouse IL-1β ELISA kit.
-
Follow the manufacturer's instructions for adding standards, samples, and detection antibodies to the pre-coated microplate.
-
After incubation and washing steps, add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the concentration of IL-1β based on the standard curve.[4]
-
Future Directions and Conclusion
The existing data strongly suggests that this compound is a potent anti-inflammatory agent in a murine in-vitro setting.[1][2][3] However, its therapeutic potential is yet to be explored in more complex biological systems. Future research should prioritize:
-
In-vivo studies: To evaluate the efficacy and safety of this compound in animal models of inflammation (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation).
-
Cross-species efficacy studies: To determine if the anti-inflammatory effects observed in murine cells translate to other species, including human cells.
-
Pharmacokinetic and toxicological studies: To assess the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound.[9][10][11]
-
Direct comparative studies: To benchmark the efficacy of this compound against standard-of-care anti-inflammatory drugs like NSAIDs (e.g., Diclofenac) and corticosteroids (e.g., Dexamethasone).[7][12]
References
- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ffhdj.com [ffhdj.com]
- 7. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Efficacy of Dexamethasone and Methylprednisolone in Improving PaO2/FiO2 Ratio Among COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Role of Dexamethasone and Methylprednisolone Corticosteroids in Coronavirus Disease 2019 Hospitalized Patients: A Review [frontiersin.org]
A Comparative Analysis of Isogosferol and Traditional COX-2 Inhibitors: A Mechanistic and Efficacy Review
For Immediate Release
A deep dive into the comparative analysis of Isogosferol and other selective COX-2 inhibitors reveals a fundamental difference in their mechanism of action, positioning this compound as a transcriptional regulator of inflammation rather than a direct enzymatic inhibitor. This distinction is critical for researchers and drug development professionals exploring novel anti-inflammatory therapeutics.
This guide provides a comprehensive comparison of this compound, a furanocoumarin with noted anti-inflammatory properties, against established selective cyclooxygenase-2 (COX-2) inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib. While both this compound and traditional COX-2 inhibitors ultimately reduce the production of pro-inflammatory prostaglandins, their methods of achieving this are distinct.
Mechanism of Action: A Tale of Two Pathways
Traditional COX-2 inhibitors, often referred to as "coxibs," function by directly binding to the active site of the COX-2 enzyme, thereby blocking its ability to convert arachidonic acid into prostaglandin (B15479496) H2, a precursor for various pro-inflammatory prostaglandins.
In contrast, this compound does not directly inhibit the COX-2 enzyme. Instead, it acts upstream by inhibiting the expression of the COX-2 gene.[1][2][3] This is achieved through the downregulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4] By preventing the transcription of the COX-2 gene, this compound effectively reduces the cellular levels of the COX-2 enzyme, leading to a decrease in prostaglandin synthesis.
In Vitro Efficacy: A Quantitative Comparison
The efficacy of direct COX-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their selectivity for COX-2 over the constitutively expressed COX-1 isoform. A higher selectivity ratio (COX-1 IC50 / COX-2 IC50) indicates a more favorable safety profile, with a lower likelihood of gastrointestinal side effects associated with COX-1 inhibition.
While direct IC50 values for this compound's enzymatic inhibition are not applicable due to its mechanism of action, we can compare the reported IC50 values of prominent coxibs to understand their relative potencies.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | ~15 | ~0.04 | ~375 |
| Rofecoxib | >50 | ~0.018-0.026 | >1923-2778 |
| Etoricoxib | ~116 | ~1.1 | ~106 |
Note: IC50 values can vary depending on the specific assay conditions.
This compound's efficacy is demonstrated by its ability to inhibit the production of inflammatory mediators in cellular models. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to potently attenuate the production of nitric oxide (NO) and inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2.[1][2][3]
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Figure 1: COX-2 Signaling Pathway and Inhibition. This diagram illustrates the distinct points of intervention for this compound and traditional coxibs in the inflammatory cascade.
Figure 2: Experimental Workflow. This flowchart outlines the common in vitro and in vivo methods used to assess the anti-inflammatory effects of COX-2 modulating compounds.
Figure 3: Comparative Logic Diagram. This diagram highlights the key differences and the shared outcome of this compound and traditional coxibs.
Experimental Protocols
Western Blot Analysis for COX-2 Expression in RAW 264.7 Cells
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 6-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for COX-2. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][6][7][8]
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are used for the study. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Animals are divided into groups and administered this compound, a reference COX-2 inhibitor (e.g., Celecoxib), or a vehicle control orally.
-
Induction of Inflammation: One hour after drug administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group in comparison to the vehicle-treated control group.[9][10][11][12]
Conclusion
This compound presents a compelling alternative mechanism for COX-2 modulation. By targeting the upstream signaling pathways that control COX-2 expression, it offers a different therapeutic strategy compared to the direct enzymatic inhibition of traditional coxibs. This fundamental difference underscores the importance of a multi-faceted approach in the development of novel anti-inflammatory agents. Further in vivo comparative studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound in relation to established COX-2 inhibitors. Researchers in drug development should consider the potential advantages of targeting inflammatory gene expression as a complementary or alternative strategy to direct enzyme inhibition.
References
- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isotrifoliol inhibits pro-inflammatory mediators by suppression of TLR/NF-κB and TLR/MAPK signaling in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparative Analysis of Isogosferol and Established Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Isogosferol, a novel natural compound, against well-established anti-inflammatory drugs: Indomethacin, Ibuprofen, and Dexamethasone. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the underlying signaling pathways.
Introduction
This compound is a furanocoumarin isolated from the seed shells of Citrus junos.[1][2][3] Traditional medicine has utilized Citrus junos for a variety of ailments, including inflammatory disorders.[1][3] Recent scientific investigations have focused on isolating and characterizing its bioactive components, leading to the identification of this compound and its potent anti-inflammatory activities.
Established anti-inflammatory drugs fall into two main categories: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. Indomethacin and Ibuprofen are widely used NSAIDs that primarily function by inhibiting cyclooxygenase (COX) enzymes. Dexamethasone is a potent synthetic corticosteroid with broad anti-inflammatory and immunosuppressive effects. This guide aims to contextualize the anti-inflammatory profile of this compound by comparing its performance with these standard therapeutic agents.
Mechanism of Action
This compound: The anti-inflammatory activity of this compound is attributed to its ability to suppress key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, this compound has been shown to:
-
Inhibit the production of nitric oxide (NO).
-
Downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Reduce the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
-
Attenuate the release of the pro-inflammatory cytokine interleukin-1 beta (IL-1β).
Indomethacin and Ibuprofen (NSAIDs): These drugs exert their anti-inflammatory effects primarily through the non-selective inhibition of COX enzymes (COX-1 and COX-2). By blocking the activity of these enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Dexamethasone (Corticosteroid): Dexamethasone's mechanism of action is more complex. It binds to glucocorticoid receptors, and this complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, including cytokines and COX-2.
Comparative Analysis of Anti-inflammatory Activity
Direct head-to-head studies of this compound against Indomethacin, Ibuprofen, and Dexamethasone under identical experimental conditions are not yet available in the scientific literature. However, a comparative analysis can be constructed by examining their inhibitory activities on key inflammatory markers from various studies.
| Compound | IC50 (µM) | IC50 (µg/mL) | Notes |
| This compound | 19.5 | 5.3 | Data from Song et al., 2019. |
| Dexamethasone | ~88.2 | 34.6 | Data from a study on Fucus spiralis. |
| Ibuprofen | >400 | >82.5 | Significant NO reduction observed at 200 and 400 µM, but IC50 not reached. |
| Indomethacin | Not Available | Not Available | Data on direct inhibition of NO production in this assay is inconsistent. |
Note: IC50 values were converted between µM and µg/mL for comparison where necessary, using the respective molecular weights.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Experimental System |
| This compound | Not Available | Not Available | This compound downregulates COX-2 expression rather than directly inhibiting the enzyme. |
| Indomethacin | 0.009 | 0.31 | Human peripheral monocytes. |
| Ibuprofen | 12 | 80 | Human peripheral monocytes. |
| Dexamethasone | No Inhibition | 0.0073 | Human articular chondrocytes. |
Experimental Protocols
This protocol is based on the methodology described for the evaluation of this compound.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (this compound or established drugs) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Quantification: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. A standard curve using sodium nitrite is generated to calculate the nitrite concentration.
-
Data Analysis: The concentration of the compound that inhibits 50% of the NO production (IC50) is calculated from the dose-response curve.
Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting multiple points in the inflammatory signaling cascade initiated by LPS in macrophages.
NSAIDs like Indomethacin and Ibuprofen act downstream in the inflammatory cascade by directly inhibiting the activity of COX enzymes.
Conclusion
This compound demonstrates significant anti-inflammatory potential by inhibiting the production of nitric oxide and the expression of iNOS and COX-2 in a well-established in vitro model of inflammation. Its IC50 for NO inhibition suggests a potency that is comparable to, or in some cases greater than, established anti-inflammatory agents under similar experimental conditions. Unlike NSAIDs that directly inhibit COX enzymes, this compound appears to act further upstream by modulating signaling pathways such as ERK1/2, leading to a downregulation of pro-inflammatory gene expression.
While the available data is promising, further research is warranted to conduct direct head-to-head comparative studies of this compound with a broader range of anti-inflammatory drugs across various in vitro and in vivo models. Such studies will be crucial in fully elucidating the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation [mdpi.com]
- 3. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Isogosferol's Effects on Cytokine Expression: A Comparative Analysis
Introduction
Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, has demonstrated noteworthy anti-inflammatory properties by modulating the expression of key cytokines. This guide provides a comparative analysis of this compound's effects on cytokine expression, juxtaposed with other known anti-inflammatory agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic candidate. The reproducibility of the cited effects of this compound is based on a single primary study, a factor that warrants consideration in further research.
Comparative Analysis of Cytokine Inhibition
The following table summarizes the inhibitory effects of this compound and selected alternative compounds on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This cell line is a standard model for in vitro inflammation studies.
| Compound | Target Cytokine/Mediator | Concentration | Percent Inhibition | Cell Line |
| This compound | IL-1β | 50, 100, 200 µM | Significant reduction (exact % not stated) | RAW 264.7 |
| iNOS | 25, 50, 100, 200 µM | Dose-dependent decrease | RAW 264.7 | |
| COX-2 | 25, 50, 100, 200 µM | Dose-dependent decrease | RAW 264.7 | |
| Dexamethasone | IL-1β mRNA | Dose-related | Significant inhibition | RAW 264.7 |
| Quercetin | IL-1β | 20 µM | Significant reduction | RAW 264.7 |
| TNF-α | 20 µM | Significant reduction | RAW 264.7 | |
| NO | 4.9–39 µg/mL | Dose-dependent inhibition | RAW 264.7 | |
| Sulforaphane (B1684495) | IL-1β | 5 µM | 53% | RAW 264.7 |
| TNF-α | 5 µM | 32% | RAW 264.7 | |
| IL-6 | 5 µM | 31% | RAW 264.7 | |
| Parthenolide | IL-1β | IC50 = 2.594 µM | 50% inhibition | THP-1 |
| TNF-α | IC50 = 1.091 µM | 50% inhibition | THP-1 | |
| IL-6 | IC50 = 2.620 µM | 50% inhibition | THP-1 |
Note: Direct comparison of potency should be approached with caution due to variations in experimental conditions across studies. The data for Parthenolide was obtained using THP-1 cells, a human monocytic cell line, which may respond differently than the murine RAW 264.7 cells.
Experimental Protocols
This compound
-
Cell Culture: RAW 264.7 macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells were pre-treated with this compound (50, 100, and 200 µM) for 1 hour.
-
Inflammatory Stimulus: Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 16 hours.
-
Cytokine Measurement: The levels of IL-1β in the culture media were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protein Expression Analysis: The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) were determined by Western blot analysis after 16 hours of LPS stimulation.
Dexamethasone
-
Cell Culture: RAW 264.7 cells were used.
-
Treatment: Cells were treated with Dexamethasone at various doses.
-
Inflammatory Stimulus: Bacterial lipopolysaccharide (LPS) was used to activate the cells.
-
Gene Expression Analysis: The decrease in LPS-induced IL-1β mRNA expression was measured by quantitative reverse transcription-polymerase chain reaction (RT-PCR)[1].
Quercetin
-
Cell Culture: RAW 264.7 macrophages were used.
-
Treatment: Cells were pre-incubated with different concentrations of Quercetin (e.g., 20 µM) for 1 hour.
-
Inflammatory Stimulus: Cells were stimulated with LPS (100 ng/mL) for 1 hour for mRNA analysis or longer for protein analysis.
-
Cytokine Measurement: The levels of TNF-α and IL-1β secreted into the medium were measured by ELISA. mRNA levels were analyzed by quantitative real-time PCR[2].
Sulforaphane
-
Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells were pre-treated with Sulforaphane (e.g., 5 µM) for 1 hour.
-
Inflammatory Stimulus: Cells were then stimulated with LPS for 24 hours.
-
Cytokine Measurement: The production of TNF-α, IL-6, and IL-1β was measured by ELISA[3][4].
Parthenolide
-
Cell Culture: Human leukemia monocytic THP-1 cells were used.
-
Treatment: Cells were treated with Parthenolide at various concentrations.
-
Inflammatory Stimulus: Inflammation was induced with LPS.
-
Cytokine Measurement: The secretion of IL-6, IL-1β, and TNF-α was determined by ELISA[5].
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting key signaling pathways. It has been shown to reduce the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and decrease the production of nuclear factor-kappa B (NF-κB). This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory genes like IL-1β, iNOS, and COX-2.
Caption: this compound inhibits LPS-induced inflammatory response.
Comparative Signaling Pathways
The alternative compounds investigated also modulate inflammatory responses primarily through the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Overview of inhibitory actions on inflammatory pathways.
Experimental Workflow
The general workflow for evaluating the anti-inflammatory effects of these compounds in vitro is outlined below.
Caption: Standard in-vitro anti-inflammatory screening workflow.
Conclusion
This compound demonstrates significant anti-inflammatory potential by inhibiting the expression of key pro-inflammatory cytokines and mediators in LPS-stimulated macrophages. Its mechanism of action involves the suppression of the NF-κB and ERK1/2 signaling pathways. When compared to other anti-inflammatory agents like Dexamethasone, Quercetin, and Sulforaphane, this compound shows a comparable mode of action, primarily targeting central inflammatory signaling cascades.
However, a critical consideration for the scientific community is the current lack of extensive research on this compound. The findings presented here are based on a single, albeit comprehensive, study. Therefore, while the initial results are promising, further independent studies are imperative to conclusively establish the reproducibility and robustness of this compound's effects on cytokine expression. The variations in experimental design across the comparative studies also highlight the need for standardized protocols to enable more direct and accurate comparisons of the potency of different anti-inflammatory compounds. Future research should focus on validating the effects of this compound in different in vitro and in vivo models to solidify its potential as a novel therapeutic agent for inflammatory diseases.
References
- 1. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Quercetin Inhibits LPS-Induced Inflammation and ox-LDL-Induced Lipid Deposition [frontiersin.org]
- 3. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Isogosferol's Anti-Inflammatory Action: An In Vitro to In Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, with established anti-inflammatory drugs, Naproxen and Dexamethasone (B1670325). The following sections detail its mechanism of action through key inflammatory signaling pathways, present comparative quantitative data from in vitro studies, and outline the experimental protocols for the cited assays. While direct in vivo studies on this compound are currently limited, this guide incorporates in vivo data from extracts of Citrus junos to provide a preliminary perspective on its potential in vivo efficacy, acknowledging the need for further research on the isolated compound.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in vitro, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These studies demonstrate its ability to inhibit key inflammatory mediators. For a comprehensive comparison, its performance is benchmarked against Naproxen, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid.
Table 1: In Vitro Anti-Inflammatory Activity of this compound and Comparator Drugs
| Compound | Assay | Cell Line | Key Findings | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | Potently attenuated NO production | Not explicitly stated | [1][2] |
| iNOS Expression | RAW 264.7 | Inhibited expression | Not explicitly stated | [1][2] | |
| COX-2 Expression | RAW 264.7 | Inhibited expression | Not explicitly stated | [1] | |
| IL-1β Release | RAW 264.7 | Attenuated the release of IL-1β | Not explicitly stated | ||
| pERK1/2 Phosphorylation | RAW 264.7 | Reduced phosphorylation | Not explicitly stated | ||
| NF-κB p65 Levels | RAW 264.7 | Reduced protein levels | Not explicitly stated | ||
| Naproxen | COX-1 Inhibition | Intact cells | Potent inhibitor | 8.72 µM | |
| COX-2 Inhibition | Intact cells | Potent inhibitor | 5.15 µM | ||
| NF-κB Activity | THP-1 cells | Reduced NF-κB activity | - | ||
| PGE2 Production | THP-1 cells | Reduced PGE2 production to basal levels | - | ||
| Dexamethasone | TNF-α Secretion | THP-1 cells | Inhibited secretion | - | |
| IL-1β Secretion | THP-1 cells | Strong inhibition (>80%) | 7 nM | ||
| MCP-1 Secretion | THP-1 cells | Strong inhibition (>80%) | 3 nM | ||
| JNK and p38 MAPK Inhibition | Mouse macrophages | Dose-dependent inhibition | EC50 between 1 and 10 nM for DUSP1 induction |
In Vivo Anti-Inflammatory Activity: A Preliminary Outlook
Direct in vivo studies on isolated this compound are not yet available in the reviewed literature. However, studies on extracts from Citrus junos, the natural source of this compound, provide insights into its potential in vivo anti-inflammatory effects.
Table 2: In Vivo Anti-Inflammatory Activity of Citrus junos Extract and Comparator Drugs
| Compound/Extract | Animal Model | Inflammation Inducer | Key Findings | Dosage | Reference |
| Citrus junos Peel Extract | Murine model of lung inflammation | House Dust Mite (HDM) | Reduced immune cell infiltration, plasma IgE levels, airway resistance, mucus hypersecretion, and cytokine production. Modulated the NF-κB signaling pathway. | Not specified | |
| Citrus junos Peel Extract | BALB/c mice with fine dust-induced respiratory injury | Particulate Matter 10 (PM10) | Alleviated pulmonary damage; decreased pro-inflammatory cytokines and NF-κB/apoptosis signaling. | 100 mg/kg and 400 mg/kg | |
| Naproxen | Mouse model of bleomycin-induced lung fibrosis | Bleomycin | Exerted an anti-inflammatory and antifibrotic effect; downregulated TGF-β levels and Smad3/4 complex formation. | Not specified | |
| Rats with carrageenan-induced paw edema | Carrageenan | Dose-dependent reduction in paw edema. | 2.5, 10, 25 mg/kg | ||
| Dexamethasone | Murine contact hypersensitivity model | Oxazolone | Topically applied low doses entirely prevented ear swelling. | Not specified | |
| Murine model of LPS-induced lethality | Lipopolysaccharide (LPS) | Subcutaneously administered dexamethasone completely inhibited lethality. | Not specified | ||
| Zymosan-induced inflammation in mice | Zymosan | 1 mg/kg orally significantly decreased TNF and CXCL1 concentrations and leukocyte infiltration. | 1 mg/kg |
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to reduce the levels of the NF-κB p65 subunit, suggesting it interferes with this pathway to suppress inflammation.
Caption: this compound's Inhibition of the NF-κB Pathway.
MAPK Signaling Pathway
The MAPK signaling cascade, including the Extracellular signal-regulated kinases (ERK), is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation. This compound has been demonstrated to reduce the phosphorylation of ERK1/2, thereby inhibiting this pro-inflammatory signaling pathway.
Caption: this compound's Modulation of the MAPK/ERK Pathway.
Experimental Workflow
The evaluation of a novel anti-inflammatory compound like this compound typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models to establish its therapeutic potential.
Caption: General Experimental Workflow for Anti-inflammatory Drug Discovery.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key in vitro assays used to evaluate the anti-inflammatory activity of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
After cell treatment, 100 µL of the culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (e.g., IL-1β)
-
Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-1β).
-
After blocking non-specific binding sites, the culture supernatants and standards are added to the wells.
-
A biotinylated detection antibody is then added, followed by avidin-horseradish peroxidase (HRP).
-
A substrate solution is added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
The cytokine concentration is calculated from the standard curve.
-
Western Blot Analysis for Signaling Proteins (e.g., p-ERK, NF-κB p65)
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Procedure:
-
Cells are lysed, and the protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-ERK, anti-NF-κB p65, anti-β-actin).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the expression of target proteins is normalized to a loading control (e.g., β-actin).
-
Conclusion
The available in vitro evidence strongly suggests that this compound is a potent anti-inflammatory agent that acts by inhibiting key inflammatory mediators and modulating the NF-κB and MAPK signaling pathways. While direct in vivo data for the isolated compound is currently lacking, preliminary studies with Citrus junos extracts indicate a promising potential for in vivo efficacy. Further in vivo studies with purified this compound are warranted to establish a clear in vitro to in vivo correlation and to fully assess its therapeutic potential for the treatment of inflammatory diseases. The comparative data presented in this guide positions this compound as a compound of interest for further investigation in the field of anti-inflammatory drug discovery.
References
- 1. Citrus junos Tanaka Peel Extract Ameliorates HDM-Induced Lung Inflammation and Immune Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogosferol's Anti-Inflammatory Efficacy: A Comparative Analysis in Murine Macrophages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory efficacy of Isogosferol, a furanocoumarin isolated from Citrus junos seed shells, against well-established anti-inflammatory agents, Quercetin (B1663063) and Dexamethasone. The comparisons are primarily focused on their performance in the widely used lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a key in vitro model for studying inflammation.
Comparative Efficacy of Anti-Inflammatory Compounds
| Compound | Target Mediator | Efficacy in RAW 264.7 Cells | Mechanism of Action |
| This compound | Nitric Oxide (NO) | Potent, concentration-dependent inhibition of NO production.[1][2][3] | Inhibition of iNOS expression.[1][2][3] |
| iNOS | Significant, concentration-dependent decrease in protein levels at 25-200 µM.[1] | Downregulation of iNOS gene expression. | |
| COX-2 | Significant, concentration-dependent decrease in protein levels at 25-200 µM.[1] | Downregulation of COX-2 gene expression. | |
| IL-1β | Significant reduction in protein levels at 50, 100, and 200 µM.[1] | Attenuation of pro-inflammatory cytokine release. | |
| p-ERK1/2 | Reduced phosphorylation.[1][2][3] | Inhibition of the MAPK signaling pathway. | |
| Quercetin | Nitric Oxide (NO) | Dose-dependent inhibition of NO production.[4][5][6] | Inhibition of iNOS expression via NF-κB and MAPK pathways.[4][5][6][7] |
| iNOS | Inhibition of protein expression.[6][7] | Suppression of NF-κB and MAPK signaling.[4][6][7] | |
| COX-2 | Inhibition of protein expression.[7] | Suppression of NF-κB and MAPK signaling.[7] | |
| TNF-α | Reduction of LPS-induced production.[8] | Inhibition of NF-κB and MAPK pathways.[4][7] | |
| IL-1β | Reduction of LPS-induced production.[8] | Inhibition of NF-κB and MAPK pathways.[4][7] | |
| IL-6 | Reduction of LPS-induced production.[8][9] | Inhibition of NF-κB and MAPK pathways.[4][7] | |
| Dexamethasone | Nitric Oxide (NO) | Inhibition of NO production (IC50 ≈ 1.8 ng/mL).[10] | Post-transcriptional downregulation of iNOS.[11] |
| iNOS | Inhibition of expression. | Glucocorticoid receptor-mediated transrepression of NF-κB.[12][13] | |
| COX-2 | Inhibition of expression.[14] | Glucocorticoid receptor-mediated transrepression of NF-κB.[12] | |
| TNF-α | Reduction of LPS-induced production.[15] | Inhibition of NF-κB and AP-1 activation.[13][16] | |
| IL-1β | Inhibition of gene expression.[13][17] | Blocking of NF-κB/Rel and AP-1 activation.[13][17] | |
| IL-6 | Reduction of LPS-induced production.[15] | Inhibition of NF-κB activation.[12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to represent a standard approach for assessing anti-inflammatory activity in vitro.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Cells are seeded in 96-well plates (for viability and NO assays) or larger plates (for protein and RNA analysis) at a density of 1 x 10^5 cells/mL and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound, Quercetin, or Dexamethasone) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL. Control groups include untreated cells and cells treated with LPS alone.
-
Incubation: Cells are incubated for a specified period (e.g., 16-24 hours) at 37°C in a 5% CO2 incubator.
Nitric Oxide (NO) Assay (Griess Test)
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reagent: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
Cytokine Quantification (ELISA)
-
Sample Collection: Cell culture supernatants are collected after the treatment and stimulation period.
-
ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis for Protein Expression (iNOS, COX-2, p-ERK)
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-ERK, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the inflammatory response in macrophages and a typical experimental workflow for evaluating anti-inflammatory compounds.
Conclusion
This compound demonstrates significant anti-inflammatory potential in LPS-stimulated RAW 264.7 macrophages by inhibiting the production of key inflammatory mediators such as NO, iNOS, COX-2, and IL-1β.[1][2][3] Its mechanism of action involves the suppression of the MAPK signaling pathway, specifically by reducing the phosphorylation of ERK1/2.[1][2][3]
In comparison, Quercetin and Dexamethasone, established anti-inflammatory agents, exhibit broader inhibitory effects on a range of pro-inflammatory cytokines and act on both the NF-κB and MAPK signaling pathways.[4][7][12][13] While the available data for this compound is promising, further studies are warranted to elucidate its precise IC50 values for various inflammatory markers and to explore its efficacy in other inflammatory cell lines. This will provide a more comprehensive understanding of its therapeutic potential relative to existing anti-inflammatory drugs.
References
- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation [mdpi.com]
- 3. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin Inhibits Inflammation Responses via MAPKs and NF-κB Signaling Pathways in LPS-stimulated RAW264.7 Cells -Journal of Life Science | Korea Science [koreascience.kr]
- 7. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. experts.umn.edu [experts.umn.edu]
A Comparative Guide to the Bioactivity of Isogosferol and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of isogosferol and its structural analogs. This compound, a furanocoumarin found in plants such as Citrus junos, has garnered scientific interest for its potential therapeutic properties. This document aims to objectively compare its performance with structurally related compounds, supported by available experimental data, to aid in the discovery and development of novel therapeutic agents.
Introduction to this compound
This compound is a naturally occurring furanocoumarin characterized by a furan (B31954) ring fused to a coumarin (B35378) core. It has been primarily investigated for its anti-inflammatory properties. Studies have shown that this compound can modulate key inflammatory pathways, making it a person of interest for the development of treatments for inflammatory conditions[1][2][3]. This guide explores the bioactivities of this compound in comparison to other furanocoumarins and coumestans, a class of organic compounds structurally related to coumarins.
Comparative Bioactivity of this compound and Its Analogs
The following sections and tables summarize the available data on the anti-inflammatory, anticancer, and antimicrobial activities of this compound and selected structural analogs. The choice of analogs is based on structural similarity and the availability of comparative bioactivity data.
Structural Analogs Included in this Guide:
-
Furanocoumarins:
-
Phellopterin
-
Oxypeucedanin Methanolate
-
Imperatorin
-
Xanthotoxin
-
-
-
Isotrifoliol
-
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its analogs have been evaluated by measuring their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The half-maximal inhibitory concentration (IC50) is a common metric for this activity.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | NO Production Inhibition | RAW 264.7 | 148 | [1] |
| Phellopterin | NO Production Inhibition | Rat Hepatocytes | ~50 (Significant inhibition at 50 µM) | [4] |
| Oxypeucedanin Methanolate | NO Production Inhibition | Rat Hepatocytes | ~50 (Significant inhibition at 50 µM) | [4] |
| Oxypeucedanin | NO Production Inhibition | RAW 264.7 | 310 | [5] |
| Isotrifoliol | NO Production Inhibition | RAW 264.7 | Potent (Qualitative) | [6] |
Key Findings:
-
This compound exhibits potent anti-inflammatory activity by inhibiting NO production.[1]
-
Phellopterin and Oxypeucedanin Methanolate also demonstrate significant inhibition of NO production, suggesting comparable anti-inflammatory potential.[4]
-
Isotrifoliol, a coumestan, is reported to have potent anti-inflammatory activity by suppressing TLR/NF-κB and TLR/MAPK signaling pathways.[6]
Anticancer Activity
The anticancer potential of these compounds is typically assessed by their ability to inhibit the proliferation of various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit 50% of cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phellopterin | HL-60/MX2 (Leukemia) | 8 | [7] |
| Oxypeucedanin | SK-Hep-1 (Liver) | 32.4 | [8] |
| Oxypeucedanin | HeLa (Cervical) | ~1097 (314 µg/mL) | [9] |
| Xanthotoxin | HepG2 (Liver) | ~27.5 (6.9 µg/mL) | [10] |
| Imperatorin | MOGGCCM (Anaplastic Astrocytoma) | Induces apoptosis at 50 | [6] |
| Isotrifoliol | Not Available | Not Available |
Key Findings:
-
Data on the anticancer activity of this compound is limited in the reviewed literature.
-
Several related furanocoumarins, such as Phellopterin and Xanthotoxin, have demonstrated potent cytotoxic effects against various cancer cell lines.[7][10]
-
Oxypeucedanin has shown moderate antiproliferative activity in liver cancer cells.[8]
Antimicrobial Activity
The antimicrobial activity is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Oxypeucedanin Hydrate | Bacillus cereus | 9.76 - 78.12 | |
| Oxypeucedanin Hydrate | Staphylococcus aureus | 9.76 - 78.12 | |
| Oxypeucedanin Hydrate | Escherichia coli | 39.06 - 625 | |
| Coumarin Derivatives (general) | Various bacteria | 16 - 125 | [11] |
Key Findings:
-
Derivatives of the related compound, oxypeucedanin, have shown activity against both Gram-positive and Gram-negative bacteria.
-
The antimicrobial activity of coumarin derivatives is influenced by their substitution patterns.[12]
Signaling Pathways and Experimental Workflows
The bioactivity of this compound and its analogs is mediated through various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental procedures.
Experimental Protocols
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound or its analogs) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for another 24 hours.
-
Nitrite Measurement: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Western Blot Analysis for iNOS, COX-2, and p-ERK1/2
This technique is used to detect the expression levels of specific proteins involved in the inflammatory cascade.
-
Cell Lysis: After treatment and stimulation as described above, the cells are washed with phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (iNOS, COX-2, or phosphorylated ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imaging system. The band intensities are quantified and normalized to a loading control protein (e.g., β-actin or GAPDH).
Conclusion
This compound and its structural analogs, particularly other furanocoumarins and coumestans, represent a promising class of compounds with diverse biological activities. The available data strongly support their anti-inflammatory potential, with several compounds demonstrating potent inhibition of key inflammatory mediators. While the anticancer and antimicrobial activities of this compound itself require further investigation, related compounds have shown significant efficacy in these areas, suggesting that the furanocoumarin and coumestan scaffolds are valuable starting points for the development of new therapeutic agents. Further comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for clinical development.
References
- 1. Anti-Inflammatory Activities of this compound, a Furanocoumarin Isolated from Citrus junos Seed Shells through Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phellopterin | Natural Product from Angelica dahuric |anti-inflammatory | CAS 2543-94-4 | Buy Phellopterin from Supplier InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. ffhdj.com [ffhdj.com]
- 5. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotrifoliol inhibits pro-inflammatory mediators by suppression of TLR/NF-κB and TLR/MAPK signaling in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Isogosferol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Isogosferol. Adherence to these guidelines is critical to ensure a safe laboratory environment and to maintain the integrity of your research. This compound is a furanocoumarin, a class of compounds known for potential phototoxicity; therefore, careful handling is paramount.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required engineering controls and personal protective equipment when handling this compound.
| Control Type | Specification | Purpose |
| Engineering Controls | ||
| Ventilation | Handle in a BS approved, adequately ventilated fume cupboard. | To minimize inhalation of dust, fumes, or vapors. |
| Safety Stations | Hand-wash station and eye station must be located near the work area. | To provide immediate decontamination in case of accidental exposure. |
| Personal Protective Equipment | ||
| Eye/Face Protection | Safety glasses (NIOSH (US) or EN 166 (EU) compliant) or a full-face visor for larger quantities. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Suitable protective gloves or gauntlets satisfying EU Directive 89/686/EEC and the standard EN374. | To prevent skin contact. |
| Skin and Body Protection | Protective clothing. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | For low-level exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABE1P3D (EU EN 143) respirator. | To prevent inhalation of harmful dust or aerosols. |
Health and Safety Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. As a furanocoumarin, it may also pose a risk of phototoxicity, where skin exposure followed by UV light can cause severe inflammation[2].
First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. If the victim is conscious and alert, give 1-2 glasses of water to wash out the mouth thoroughly. Do not induce vomiting. Do not give anything by mouth to an unconscious person[1]. |
| If on Skin | Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. Remove any contaminated clothing and shoes[1]. |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[1]. |
| If in Eyes | Hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation or visual changes persist, get medical advice/attention[1]. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential to prevent accidents and maintain the quality of the compound.
Handling Procedures
-
Preparation : Before handling, ensure all required PPE is correctly worn and the fume cupboard is functioning properly.
-
Dispensing : When weighing or transferring the powdered compound, do so within the fume cupboard to contain any dust.
-
Solution Preparation : this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[3]. Add the solvent to the powdered compound slowly to avoid splashing.
-
Post-Handling : After handling, wash hands and any exposed skin promptly and thoroughly. Clean all equipment and the work surface.
Storage Plan
-
Container : Keep the container tightly closed[1].
-
Location : Store in a cool, well-ventilated area[1].
-
Conditions to Avoid : Protect from air and light. Store away from direct sunlight or heat sources. Avoid contact with strong acids, bases, oxidizing, and reducing agents[1][3]. Recommended storage temperature is 2-8°C[3].
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : this compound waste should be considered hazardous.
-
Containment : Mix the waste material with sand or vermiculite (B1170534) and transfer it to a suitable, labeled container for disposal[1].
-
Disposal Route : Arrange for disposal by approved disposal specialists. Consult your institution's environmental health and safety office for guidance on local, state, and national regulations[1].
-
Prohibited Disposal : Do not discharge into rivers and drains[1].
Experimental Protocol and Visualization
This compound has been studied for its anti-inflammatory properties. The following diagram illustrates the experimental workflow and the signaling pathway affected by this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
This compound's Anti-Inflammatory Signaling Pathway
This compound has been shown to inhibit the inflammatory response in LPS-stimulated macrophages. It attenuates the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Additionally, it reduces the phosphorylation of extracellular-regulated kinases (pERK)1/2 and the release of interleukin-1 beta (IL-1β)[4].
Caption: this compound's inhibitory effect on the LPS-induced inflammatory pathway.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
